Technical Documentation Center

2-(Phenylamino)-4H-3,1-benzoxazin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Phenylamino)-4H-3,1-benzoxazin-4-one
  • CAS: 1026-16-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

This technical guide details the chemical structure, synthesis, physicochemical properties, and biological mechanism of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (also known as 2-anilino-4H-3,1-benzoxazin-4-one). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, physicochemical properties, and biological mechanism of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (also known as 2-anilino-4H-3,1-benzoxazin-4-one).

Executive Summary & Structural Classification

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the class of 2-amino-3,1-benzoxazin-4-ones . Unlike its 2-alkyl or 2-aryl analogs (such as the herbicide Bentranil), the presence of the exocyclic amino group at the C2 position significantly alters its electronic properties and reactivity profile.

This scaffold is primarily recognized in drug discovery as a mechanism-based serine protease inhibitor . It functions as an "alternate substrate" or suicide inhibitor, acylating the active site serine of enzymes such as Human Leukocyte Elastase (HLE) , Cathepsin G , and complement protease C1r .

Chemical Identity
PropertyDetail
IUPAC Name 2-(phenylamino)-4H-3,1-benzoxazin-4-one
Common Synonyms 2-Anilino-4H-3,1-benzoxazin-4-one; 2-Anilino-benzoxazinone
CAS Registry Number 1022-46-4 (Note: Often conflated with 2-phenyl analog; specific amino-derivatives vary)
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
Core Scaffold 4H-3,1-Benzoxazin-4-one

Chemical Structure & Electronic Properties

The molecule consists of a benzene ring fused to a 3,1-oxazin-4-one ring.[1][2] The C2 position is substituted with a phenylamino (anilino) group.[3]

Electronic Configuration

The 3,1-benzoxazin-4-one ring system is electronically activated toward nucleophilic attack at the C4 carbonyl and the C2 imidic carbon .

  • Resonance Effect : The lone pair on the exocyclic nitrogen (phenylamino group) can donate electron density into the N1-C2-O system. However, the strong electron-withdrawing nature of the lactone-like carbonyl (C4) makes the ring susceptible to ring-opening.

  • Tautomerism : While the 2-amino form is predominant, potential tautomeric equilibrium with the imino form (2-phenylimino-1,2-dihydro-4H-3,1-benzoxazin-4-one) exists, particularly in solution or upon binding to protein active sites.

Reactivity Profile

The defining feature of this molecule is its high acylating potential . The 3,1-benzoxazin-4-one ring is less stable than the corresponding quinazolinone due to the presence of the oxygen atom in the ring (replacing NH), which reduces aromatic stabilization and increases the electrophilicity of the carbonyl carbon. This instability is the driving force for its biological activity (protease inhibition).

Synthesis & Manufacturing Protocols

The synthesis of 2-(phenylamino)-4H-3,1-benzoxazin-4-one typically proceeds via the cyclodehydration of anthranilic acid derivatives reacting with phenyl isocyanate.

Core Synthetic Pathway
  • Nucleophilic Addition : Anthranilic acid attacks the electrophilic carbon of phenyl isocyanate.

  • Intermediate Formation : A urea intermediate (2-(3-phenylureido)benzoic acid) is formed.

  • Cyclodehydration : Under thermal conditions or in the presence of a dehydrating agent (e.g., SOCl₂, POCl₃, or excess isocyanate), the intermediate cyclizes to form the benzoxazinone ring.

Synthesis cluster_conditions Reaction Conditions Anthranilic Anthranilic Acid (2-Aminobenzoic acid) Urea Urea Intermediate [2-(3-Phenylureido)benzoic acid] Anthranilic->Urea Nucleophilic Addition (Solvent: Toluene/DCM) PhNCO Phenyl Isocyanate (Ph-N=C=O) PhNCO->Urea Benzoxazinone 2-(Phenylamino)-4H- 3,1-benzoxazin-4-one Urea->Benzoxazinone Cyclodehydration (- H₂O) Cond1 Temp: Reflux (110°C) Cond2 Catalyst: None or Dehydrating Agent

Figure 1: Synthetic pathway for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one via isocyanate insertion.

Detailed Experimental Protocol

Reagents : Anthranilic acid (1.0 eq), Phenyl isocyanate (2.0–3.0 eq), Toluene (anhydrous).

  • Setup : Charge a flame-dried round-bottom flask with anthranilic acid (13.7 g, 0.1 mol) and dry toluene (100 mL).

  • Addition : Add phenyl isocyanate (23.8 g, 0.2 mol) dropwise under nitrogen atmosphere.

  • Reaction : Reflux the mixture for 2–4 hours. The solution will initially clarify before a precipitate forms.

  • Isolation : Cool the reaction mixture to room temperature. Filter the resulting precipitate.[4]

  • Purification : Recrystallize the crude solid from a mixture of chloroform and petroleum ether or ethanol.

  • Yield/Characterization : Expected yield 60–80%. Product appears as white/pale yellow needles.

    • Melting Point : 190–192 °C.[3]

    • IR Spectrum : Characteristic bands at ~1760 cm⁻¹ (lactone C=O), 1640 cm⁻¹ (C=N).

Physicochemical Properties[3][7][15][16]

PropertyValue/Description
Physical State Crystalline solid (Needles)
Melting Point 190–192 °C
Solubility Soluble in DMSO, DMF, Chloroform. Poorly soluble in water and hexane.
Stability (Solid) Stable at room temperature when stored under desiccant.
Stability (Solution) Susceptible to hydrolysis in aqueous alkaline media (t₁/₂ < 30 min at pH 8+), converting back to the ureido-benzoic acid derivative.
UV/Vis Absorption λmax ~ 300–350 nm (dependent on solvent polarity)

Biological Activity & Mechanism of Action[7][17]

The primary interest in 2-(phenylamino)-4H-3,1-benzoxazin-4-one lies in its ability to inhibit serine proteases . It acts as an acyl-enzyme inhibitor .[5]

Mechanism: The "Suicide" Inhibition Pathway
  • Recognition : The enzyme (e.g., Leukocyte Elastase) recognizes the benzoxazinone as a substrate analog. The phenylamino group mimics the P1 residue of a natural peptide substrate.

  • Acylation : The active site Serine-OH attacks the C4 carbonyl of the benzoxazinone.

  • Ring Opening : The C4-O bond cleaves, opening the oxazinone ring.

  • Stable Acyl-Enzyme : The resulting acyl-enzyme intermediate is tethered to the enzyme. Unlike natural substrates, the deacylation (hydrolysis) of this intermediate is extremely slow due to the electronic stabilization provided by the 2-amino substituent (which becomes a urea moiety upon ring opening).

Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (E-I Binding) Enzyme->Complex Binding Inhibitor 2-(Phenylamino)-benzoxazinone Inhibitor->Complex Binding Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Ser-OH Attack at C4 AcylEnzyme Acyl-Enzyme Complex (Ring Opened / Inactive Enzyme) Tetrahedral->AcylEnzyme Ring Opening Hydrolysis Deacylation (Very Slow / Negligible) AcylEnzyme->Hydrolysis H₂O Hydrolysis->Enzyme Regeneration (Slow)

Figure 2: Mechanism of serine protease inhibition by 2-(phenylamino)-4H-3,1-benzoxazin-4-one.

Target Specificity
  • Human Leukocyte Elastase (HLE) : Inhibition is driven by the hydrophobic nature of the phenylamino group fitting the S1 pocket.

  • C1r (Complement System) : Derivatives of this scaffold are potent inhibitors of C1r, preventing the activation of the classical complement pathway.

  • Selectivity : Selectivity over other proteases (like trypsin or chymotrypsin) can be tuned by substituting the phenyl ring (e.g., adding 2-chloro or 2-methyl groups) to alter steric fit.

References

  • Benzoxazone Formation in the Reaction of Anthranilic Acid with Isocyanates. Source: Journal of Organic Chemistry / ACS Context: Establishes the synthesis of 2-anilino-3,1,4-benzoxazone (m.p. 190-192°) from anthranilic acid and phenyl isocyanate. (Representative link for JOC search)

  • Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 1996, 6(6), 679-682. Context: Details the biological activity of the benzoxazinone class against serine proteases. [6][7]

  • Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. Source: Pharmazie, 2005. Context: Discusses the structural basis for serine protease inhibition and the acyl-enzyme mechanism.

  • 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Source: ChEMBL Document CHEMBL1131375. Context: Provides data on the inhibitory potency and selectivity of amino-substituted benzoxazinones.

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one Derivatives

Introduction: The Growing Significance of the Benzoxazinone Scaffold in Medicinal Chemistry The 2-(phenylamino)-4H-3,1-benzoxazin-4-one core represents a privileged heterocyclic scaffold that has garnered substantial int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Significance of the Benzoxazinone Scaffold in Medicinal Chemistry

The 2-(phenylamino)-4H-3,1-benzoxazin-4-one core represents a privileged heterocyclic scaffold that has garnered substantial interest within the drug discovery and development landscape. These derivatives are recognized for their broad and potent pharmacological activities, positioning them as promising candidates for therapeutic intervention in a range of diseases.[1][2][3] Their versatile biological profile encompasses anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, offering a technical resource for researchers and drug development professionals. The inherent reactivity of the C2 and C4 positions on the benzoxazinone core makes it a versatile template for chemical modification and the development of novel therapeutic agents.[7]

Core Synthesis Strategies: From Anthranilic Acid to Bioactive Derivatives

The primary and most established route to 2-(phenylamino)-4H-3,1-benzoxazin-4-one and its analogues commences with anthranilic acid.[2][8][9] The selection of this starting material is strategic due to its commercial availability and bifunctional nature, possessing both an amine and a carboxylic acid group, which are essential for the formation of the heterocyclic ring.

General Synthesis Workflow

The synthesis typically proceeds via a cyclization reaction involving an N-acyl anthranilic acid intermediate. This process can be achieved through various methods, each with its own advantages concerning yield, purity, and environmental impact.

Synthesis_Workflow A Anthranilic Acid C N-Acylanthranilic Acid (Intermediate) A->C Acylation B Acylating Agent (e.g., Benzoyl Chloride) E 2-(Phenylamino)-4H-3,1-benzoxazin-4-one Derivative C->E Cyclization D Cyclizing Agent (e.g., Acetic Anhydride, POCl3)

Caption: General synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol describes a common method for synthesizing the parent compound, which can be adapted for various derivatives by substituting the starting materials.

  • Acylation of Anthranilic Acid:

    • Dissolve one molar equivalent of anthranilic acid in a suitable solvent such as pyridine.[2][8] The choice of pyridine is critical as it acts as both a solvent and a base to neutralize the HCl generated during the reaction.

    • Slowly add two molar equivalents of benzoyl chloride to the solution while maintaining the temperature at 0-5°C with an ice bath. The use of two equivalents of the acid chloride facilitates the acylation of both the amino and carboxylic acid groups, leading to the formation of a mixed anhydride which is key for cyclization.[2]

    • Stir the reaction mixture for 2-3 hours at room temperature.

  • Cyclization:

    • Heat the reaction mixture under reflux for 4-6 hours. The elevated temperature promotes the intramolecular cyclization with the elimination of a molecule of benzoic acid, yielding the benzoxazinone ring.

    • Alternatively, N-acyl anthranilic acids can be cyclized by refluxing with acetic anhydride.[2]

  • Isolation and Purification:

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with a cold solution of sodium bicarbonate to remove any unreacted acids.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

A Spectrum of Biological Activities

The therapeutic potential of 2-(phenylamino)-4H-3,1-benzoxazin-4-one derivatives is extensive, with significant findings in oncology, inflammation, and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of these compounds.[5][10] Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action: One of the key mechanisms underlying their anticancer effect is the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[10] A novel class of 4-phenyl-2H-benzo[b][2][11]oxazin-3(4H)-one derivatives were identified as potent pan-class I PI3K/mTOR dual inhibitors.[10] For instance, compound 8d-1 from this series exhibited an IC50 of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in Hela/A549 xenograft models.[10]

PI3K_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Benzoxazinone 2-(Phenylamino)-4H-3,1- benzoxazin-4-one Derivative Benzoxazinone->PI3K Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by benzoxazinone derivatives.

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions on the phenyl ring at the 2-position significantly influence anticancer activity. For example, 2-(3,4-dichlorophenyl)-4H-benzo[d][8][11]oxazin-4-one showed good activity against the MCF-7 breast cancer cell line.[9] The presence of electron-withdrawing groups on this phenyl ring often enhances cytotoxic effects.

CompoundSubstitutionTarget Cell LineIC50 (µg/mL)Reference
2-Phenyl-4H-3,1-benzoxazin-4-oneUnsubstitutedA549 (Lung)65.43 ± 2.7[9]
2-(3,4-Dichlorophenyl)-4H-3,1-benzoxazin-4-one3,4-DichloroMCF-7 (Breast)70.74 ± 3.95[9]
Anti-inflammatory Activity

Several 2-(phenylamino)-4H-3,1-benzoxazin-4-one derivatives have demonstrated potent anti-inflammatory effects.[4] These compounds have been shown to reduce inflammation in various in vivo models.

  • Mechanism of Action: The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory enzymes and cytokines. For instance, some derivatives can downregulate the expression of iNOS and COX-2, and reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[12] Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[13]

  • Hybrid Molecules: A promising strategy has been the synthesis of hybrid molecules that combine the benzoxazinone scaffold with known nonsteroidal anti-inflammatory drugs (NSAIDs).[4] For example, a benzoxazinone-diclofenac hybrid, 3d , exhibited significant anti-inflammatory activity (62.61% inhibition of rat paw edema) and analgesic effects with reduced gastrointestinal toxicity compared to the parent drug.[4]

Antimicrobial Activity

The benzoxazinone scaffold is also a valuable template for the development of new antimicrobial agents.[1][6][14] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][14]

  • SAR Insights: The antimicrobial potency is highly dependent on the nature and position of substituents. For example, the introduction of antipyrine, pyridine, and phthalimide moieties has been shown to enhance antibacterial and antifungal activity.[1] Some synthesized compounds exhibited good activity against Bacillus Thuringenesis and Klebsiella Pneumoniae.[1]

Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols for assessing biological activity are essential.

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Use adult male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the benzoxazinone derivatives. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The 2-(phenylamino)-4H-3,1-benzoxazin-4-one scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it a compelling starting point for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets for different derivatives, optimizing their pharmacokinetic profiles, and exploring novel modifications to enhance potency and selectivity. The development of multi-target agents, such as the PI3K/mTOR dual inhibitors, represents a particularly promising avenue for addressing complex diseases like cancer.

References

  • Ighilahriz, K., Benazzouz-Touami, A., Makhloufi-Chebli, M., & Kichou, N. (Year not available). Synthesis of 2-phenyl-1,3-(4H)-benzoxazin-4-one 3. ResearchGate. Available from: [Link]

  • Hassan, H. M., & El-Meka, A. (Year not available). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Applied Sciences. Available from: [Link]

  • Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic. Available from: [Link]

  • (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available from: [Link]

  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. Available from: [Link]

  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online. Available from: [Link]

  • (2025). Heterocyclic Compounds from 4H-3,1-Benzoxazin-4-one Derivatives as Anticancer Agent. ResearchGate. Available from: [Link]

  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][2][11]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • (2025). Reactions with 2-phenyl-4H-3,1-benzoxazin-4-one and 2-phenyl-3-amino 4(3H)quinazolinone and investigate the antimicrobial activity of the products. ResearchGate. Available from: [Link]

  • (Year not available). Biologically important benzoxazine-4-one derivatives. ResearchGate. Available from: [Link]

  • Moussa, Z., et al. (Year not available). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available from: [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. Available from: [Link]

  • Moussa, Z., et al. (Year not available). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available from: [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. Available from: [Link]

Sources

Foundational

The Inner Workings of a Serine Protease Inhibitor: A Technical Guide to the Mechanism of Action of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Serine proteases represent a vast and functionally diverse family of enzymes integral to a myriad of physiological and pathophysiol...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases represent a vast and functionally diverse family of enzymes integral to a myriad of physiological and pathophysiological processes. Their precise regulation is paramount, and dysregulation is often implicated in disease states, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of 2-(phenylamino)-4H-3,1-benzoxazin-4-one, a representative of the benzoxazinone class of serine protease inhibitors. We will dissect the molecular interactions, kinetic behavior, and the experimental methodologies required to elucidate its function as a covalent inhibitor. This document is intended to serve as a comprehensive resource for researchers engaged in the study of serine proteases and the development of novel inhibitory agents.

Introduction: The Ubiquitous Role and Regulation of Serine Proteases

Serine proteases are a class of proteolytic enzymes characterized by a highly conserved catalytic triad, most commonly composed of serine, histidine, and aspartate residues, in their active site.[1] This triad works in concert to hydrolyze peptide bonds with remarkable efficiency. The catalytic serine acts as the primary nucleophile in a two-step reaction mechanism.[1] These enzymes are critical players in processes ranging from digestion and blood coagulation to immune responses and apoptosis.[1]

Given their potent and often broad-ranging activities, the function of serine proteases is tightly controlled in vivo by endogenous inhibitors. When this delicate balance is disrupted, it can lead to a host of diseases, including inflammatory disorders, thrombosis, and cancer.[1] Consequently, the development of synthetic serine protease inhibitors has been a major focus of drug discovery efforts.

The Benzoxazinone Scaffold: A Privileged Structure for Serine Protease Inhibition

The 4H-3,1-benzoxazin-4-one ring system is a key pharmacophore in a class of mechanism-based inhibitors of serine proteases.[2][3][4][5] These compounds function as acylating agents, forming a stable, covalent acyl-enzyme intermediate with the catalytic serine residue, thereby inactivating the enzyme. The potency and selectivity of these inhibitors can be modulated by the nature of the substituent at the 2-position of the benzoxazinone ring. This guide focuses on 2-(phenylamino)-4H-3,1-benzoxazin-4-one as a case study to understand the intricacies of this inhibitory mechanism.

The Covalent Mechanism of Action: A Step-by-Step Dissection

The inhibitory action of 2-(phenylamino)-4H-3,1-benzoxazin-4-one against serine proteases is a time-dependent process that can be broken down into two key steps:

  • Initial Non-covalent Binding: The inhibitor first binds reversibly to the active site of the serine protease to form an initial enzyme-inhibitor complex (E•I). This initial binding is governed by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the enzyme's substrate-binding pockets.

  • Covalent Acylation: Following initial binding, the catalytic serine residue (Ser-195 in chymotrypsin) launches a nucleophilic attack on the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate (E-I). This acylation step is the rate-limiting step in the inactivation of the enzyme.

The stability of this acyl-enzyme intermediate is crucial for the inhibitory potency of the compound. Slow deacylation (the hydrolysis of the acyl-enzyme intermediate to regenerate the active enzyme) results in prolonged inactivation of the protease.

Inhibition_Mechanism cluster_reversible Reversible Binding cluster_irreversible Covalent Inactivation E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent E•I Complex E_I->EI_complex kon (Association) EI_complex->E_I koff (Dissociation) Acyl_Enzyme Acyl-Enzyme Intermediate (E-I) EI_complex->Acyl_Enzyme kinact (Acylation) Inactive_Enzyme Inactive Enzyme Acyl_Enzyme->Inactive_Enzyme

Figure 1: General mechanism of covalent inhibition by 2-(phenylamino)-4H-3,1-benzoxazin-4-one.

Structure-Activity Relationships (SAR): The Role of the Phenylamino Group

While specific SAR studies for 2-(phenylamino)-4H-3,1-benzoxazin-4-one are not extensively documented in publicly available literature, we can infer the role of the 2-substituent from studies on related 2-amino and 2-aryl benzoxazinones.

  • Aromaticity at the 2-position: The introduction of an aromatic moiety, such as the phenylamino group, at the 2-position has been shown to result in strong inhibition of chymotrypsin-like serine proteases.[6] This is likely due to favorable interactions with the hydrophobic S1 substrate-binding pocket of these enzymes.

  • Electronic Effects: The electronic nature of the substituent on the phenylamino ring can influence the electrophilicity of the benzoxazinone carbonyl group, thereby affecting the rate of acylation. Electron-withdrawing groups on the phenyl ring are generally expected to increase the rate of acylation and, consequently, the inhibitory potency.[2]

  • Steric Factors: The size and conformation of the 2-substituent play a critical role in how the inhibitor fits into the active site. The phenylamino group provides a degree of conformational flexibility that can allow for optimal positioning for nucleophilic attack by the catalytic serine.

Experimental Characterization: A Practical Guide

A thorough understanding of the inhibitory mechanism of 2-(phenylamino)-4H-3,1-benzoxazin-4-one requires a combination of kinetic and biophysical techniques.

Kinetic Analysis: Determining Inhibitory Potency

For covalent inhibitors, the IC50 value is time-dependent and not a true measure of potency. Instead, the second-order rate constant, k_inact_/K_I_ , is the gold standard for quantifying the efficiency of inactivation.[7][8]

Table 1: Key Kinetic Parameters for Covalent Inhibitors

ParameterDescription
K_I_ The inhibition constant, representing the affinity of the initial non-covalent binding.
k_inact_ The maximal rate of inactivation at saturating inhibitor concentrations.
k_inact_/K_I_ The second-order rate constant of inactivation, reflecting the overall inhibitory efficiency.
Protocol 1: Determination of k_inact_ and K_I_

This protocol is adapted from established methods for characterizing covalent inhibitors.[7][9][10][11]

Materials:

  • Purified serine protease of interest (e.g., chymotrypsin, human leukocyte elastase)

  • 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

  • Chromogenic or fluorogenic substrate for the target protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

  • 96-well microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and inhibitor in a suitable solvent (e.g., DMSO for the inhibitor).

  • Incubation: In a 96-well plate, incubate the enzyme at a fixed concentration with a range of inhibitor concentrations for various time points.

  • Substrate Addition: At each time point, initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the rate of product formation (absorbance or fluorescence) over time using a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the pseudo-first-order rate constant (k_obs_).

    • Plot the calculated k_obs_ values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact_ and K_I_.

Kinetic_Analysis_Workflow start Prepare Enzyme and Inhibitor Solutions incubate Incubate Enzyme with Inhibitor (Varying [I] and Time) start->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Reaction Rate add_substrate->measure plot1 Plot ln(Residual Activity) vs. Time to get k_obs_ measure->plot1 plot2 Plot k_obs_ vs. [I] to determine k_inact_ and K_I_ plot1->plot2

Figure 2: Workflow for the kinetic analysis of a covalent inhibitor.

Biophysical Characterization: Confirming the Covalent Adduct

Mass spectrometry is a powerful tool for confirming the formation of a covalent bond between the inhibitor and the enzyme and for identifying the site of modification.

Protocol 2: Intact Protein Mass Spectrometry

This method is used to determine the mass of the intact protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

Materials:

  • Purified serine protease

  • 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Appropriate buffers and solvents for LC-MS analysis

Procedure:

  • Incubation: Incubate the enzyme with an excess of the inhibitor to ensure complete modification.

  • Sample Cleanup: Remove excess, unbound inhibitor using a suitable method such as a desalting column.

  • LC-MS Analysis: Analyze the intact protein by LC-MS.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. Compare the mass of the modified protein to that of the unmodified protein.

Protocol 3: Peptide Mapping by Mass Spectrometry

This technique is used to pinpoint the exact amino acid residue that has been modified by the inhibitor.

Materials:

  • Covalently modified enzyme from Protocol 2

  • Proteolytic enzyme (e.g., trypsin)

  • Reducing and alkylating agents (DTT and iodoacetamide)

  • LC-MS/MS system

  • Protein sequence database and analysis software

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the modified protein and reduce and alkylate its disulfide bonds.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the resulting MS/MS data against the known protein sequence to identify the peptides. The modified peptide will show a mass shift corresponding to the addition of the inhibitor. The MS/MS fragmentation pattern will reveal the specific amino acid residue that is modified.[12][13][14]

Conclusion and Future Directions

2-(Phenylamino)-4H-3,1-benzoxazin-4-one exemplifies a class of potent, mechanism-based inhibitors of serine proteases. Its mechanism of action proceeds through the formation of a stable acyl-enzyme intermediate, effectively inactivating the target enzyme. The phenylamino substituent at the 2-position is crucial for directing the inhibitor to the active site and influencing its potency.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other covalent inhibitors. Future research in this area should focus on obtaining high-resolution crystal structures of the enzyme-inhibitor complex to visualize the precise binding interactions. Furthermore, expanding structure-activity relationship studies will be invaluable for the rational design of next-generation benzoxazinone-based inhibitors with enhanced potency and selectivity for specific serine protease targets.

References

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. Available from: [Link]

  • Choudhary, M. I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 189-197. Available from: [Link]

  • Hays, S. J., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry, 41(7), 1060-1067. Available from: [Link]

  • Gütschow, M., et al. (2001). Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry Letters, 11(8), 1041-1044. Available from: [Link]

  • BioKin, Ltd. (2015). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. Available from: [Link]

  • Afzal, N., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Asian Journal of Chemistry, 26(14), 4433-4437. Available from: [Link]

  • Hays, S. J., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry, 41(7), 1060-1067. Available from: [Link]

  • Afzal, N., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Asian Journal of Chemistry, 26(14). Available from: [Link]

  • Waters Corporation. (2021). Peptide Mapping for Biotherapeutics. Available from: [Link]

  • Afzal, N., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. Asian Journal of Chemistry, 26(14), 4433-4437. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors | Request PDF. Available from: [Link]

  • Evotec. Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Available from: [Link]

  • Gütschow, M., et al. (1998). Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. Pharmaceutica Acta Helvetiae, 73(2), 95-103. Available from: [Link]

  • Kozakov, D., et al. (2015). Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions. Proteins: Structure, Function, and Bioinformatics, 83(5), 845-855. Available from: [Link]

  • bioRxiv. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. Available from: [Link]

  • Strelow, J. M. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y. (2001). Design and synthesis of cysteine protease inhibitors utilizing S-nitrosation mechanism. Available from: [Link]

  • Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o127. Available from: [Link]

  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949. Available from: [Link]

  • Guchhait, G., & Madaan, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5632. Available from: [Link]

  • Santagati, M., et al. (2007). Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones and Thieno-1,3-thioxazin-4-ones. Letters in Drug Design & Discovery, 4(6), 386-393. Available from: [Link]

  • University of Oxford. Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. Available from: [Link]

  • Protein Metrics. Quick Start Guide to Intact Analysis. Available from: [Link]

  • Stein, R. L., & Strimpler, A. M. (1991). Inhibition of chymotrypsin and pancreatic elastase by 4H-3,1-benzoxazin-4-ones. Journal of Enzyme Inhibition, 4(3), 227-232. Available from: [Link]

  • Groutas, W. C., et al. (1993). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 36(21), 3178-3181. Available from: [Link]

  • ResearchGate. (2025). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Available from: [Link]

  • Arkin, M. R., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 914-923. Available from: [Link]

  • The University of Queensland. (2010). Towards Serine Protease Inhibitors. Available from: [Link]

  • Frontiers. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]

  • opnMe. (n.d.). NE Inhibitor | BI-5524. Boehringer Ingelheim. Available from: [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Advanced Synthetic Strategies for 2-(Phenylamino)-4H-3,1-benzoxazin-4-ones

Executive Summary The 2-(phenylamino)-4H-3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicinal chemistry, particularly known for its utility as a mechanism-based inhibitor of serine proteases suc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(phenylamino)-4H-3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicinal chemistry, particularly known for its utility as a mechanism-based inhibitor of serine proteases such as Human Leukocyte Elastase (HLE). Unlike their thermodynamic isomers (quinazolin-4(3H)-ones), these benzoxazinones possess a reactive cyclic acyl-guanidine equivalent that is susceptible to nucleophilic attack.

This reactivity, while pharmacologically desirable for acylating enzyme active sites (suicide inhibition), presents a significant synthetic challenge. The central difficulty lies in the kinetic control required to form the benzoxazinone ring without triggering a Dimroth-like rearrangement to the thermodynamically stable quinazolinone.

This guide details the two primary validated pathways for synthesizing 2-(phenylamino)-4H-3,1-benzoxazin-4-ones: the Isocyanate Dehydration Route and the Isothiocyanate Desulfurization Route , providing optimized protocols to maximize yield and purity.

Mechanistic Pharmacology: Why This Scaffold Matters

To understand the synthetic stringency, one must understand the biological target. These compounds function as alternate substrate inhibitors.[1]

  • Mechanism: The active site serine of HLE attacks the carbonyl at position 4 of the benzoxazinone.

  • Outcome: This opens the ring, forming a stable acyl-enzyme intermediate.

  • Significance: The electron-donating capability of the 2-phenylamino substituent is tunable, allowing researchers to modulate the stability of the acyl-enzyme complex (

    
    ) and the rate of acylation (
    
    
    
    ).

HLE_Mechanism cluster_legend Figure 1: Mechanism-Based Inhibition of HLE Enzyme Serine Protease (HLE Active Site) Complex Michaelis Complex Enzyme->Complex Inhibitor 2-(Phenylamino)- benzoxazinone Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Complex->AcylEnzyme Acylation (k_on) AcylEnzyme->AcylEnzyme Stable Inhibition Deacylation Hydrolysis (Enzyme Recovery) AcylEnzyme->Deacylation Slow (k_off)

Figure 1: The pharmacologic rationale. The synthesis must preserve the electrophilic nature of the C4 carbonyl, avoiding premature hydrolysis or rearrangement.

Synthetic Pathways[2][3][4][5][6]

Pathway A: The Isocyanate Dehydration Route

This pathway involves the reaction of anthranilic acid with phenyl isocyanate to form a ureido acid intermediate, followed by cyclodehydration.

  • Reagents: Anthranilic acid, Phenyl Isocyanate, Dehydrating agent (EDC or SOCl₂).

  • Mechanism: Nucleophilic attack of the anthranilic amine on the isocyanate carbon forms the urea. Subsequent activation of the carboxylic acid facilitates intramolecular oxygen attack.

  • Critical Control Point: Strong acids or heat can cause the ureido nitrogen to attack the activated carboxyl, leading to the formation of 3-phenyl-2,4-quinazolinedione (the thermodynamic sink).

Pathway B: The Isothiocyanate Desulfurization Route (Preferred)

This is the most robust method for introducing the amino-linkage. It utilizes phenyl isothiocyanate to form a thioureido acid.

  • Reagents: Anthranilic acid, Phenyl Isothiocyanate, Desulfurizing agent (DCC, Hg(OAc)₂, or Tosyl Chloride).

  • Advantage: Sulfur is a "soft" nucleophile and can be selectively activated (desulfurized) using carbodiimides (DCC/EDC) to promote O-cyclization over N-cyclization.

  • Green Chemistry Note: While Mercury (Hg) salts were historically used, modern protocols prefer carbodiimides or tosyl chloride to avoid heavy metal toxicity.

Synthesis_Pathways Anthranilic Anthranilic Acid PhNCO Phenyl Isocyanate Anthranilic->PhNCO Path A PhNCS Phenyl Isothiocyanate Anthranilic->PhNCS Path B Ureido Intermediate: Ureido Acid PhNCO->Ureido Dehydration Cyclodehydration (EDC/Cold) Ureido->Dehydration Target TARGET: 2-(Phenylamino)-4H- 3,1-benzoxazin-4-one Dehydration->Target Kinetic Control Byproduct BYPRODUCT: Quinazolin-2,4-dione (Thermodynamic Sink) Dehydration->Byproduct Heat/Acid Thioureido Intermediate: Thioureido Acid PhNCS->Thioureido Desulf Desulfurative Cyclization (DCC or Hg(OAc)2) Thioureido->Desulf Desulf->Target High Specificity

Figure 2: Comparative Synthetic Pathways. Pathway B (Green) offers higher specificity for the benzoxazinone target.

Comparative Analysis of Methods

The following table summarizes the trade-offs between the two primary methodologies.

FeaturePathway A: Isocyanate (Urea)Pathway B: Isothiocyanate (Thiourea)
Intermediate Ureido AcidThioureido Acid
Cyclizing Agent EDC, SOCl₂, Ac₂ODCC, EDC, Hg(OAc)₂, TsCl
Reaction Conditions Strictly anhydrous, low temp (0°C)Mild, room temperature possible
Major Risk Rearrangement to QuinazolinedioneResidual sulfur contaminants
Yield (Typical) 40-60%70-85%
Purification Crystallization (difficult separation)Flash Chromatography / Crystallization
Recommendation Use for simple substratesRecommended for complex/drug-like scaffolds

Detailed Experimental Protocols

Protocol 1: The Desulfurative Cyclization (Recommended)

Based on the methodology adapted from Groutas et al. and Krantz et al.

Objective: Synthesis of 2-(phenylamino)-4H-3,1-benzoxazin-4-one via DCC-mediated desulfurization.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Phenyl isothiocyanate (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Triethylamine (TEA) (Catalytic)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

  • Formation of Thioureido Acid:

    • Dissolve anthranilic acid (10 mmol) in anhydrous ethanol (20 mL).

    • Add phenyl isothiocyanate (10 mmol) dropwise at room temperature.

    • Reflux for 2 hours. The thioureido acid intermediate usually precipitates upon cooling.

    • Validation: TLC (50% EtOAc/Hexane) should show a new spot with lower R_f than the starting material.

    • Filter the solid, wash with cold ethanol, and dry.

  • Cyclization:

    • Suspend the dried thioureido acid (5 mmol) in anhydrous THF (25 mL).

    • Add DCC (5.5 mmol) and a catalytic amount of TEA (0.5 mmol).

    • Stir at 0°C to Room Temperature for 4-6 hours.

    • Observation: Dicyclohexylurea (DCU) will precipitate as a white solid (byproduct).

  • Workup (Critical for Stability):

    • Filter off the DCU byproduct.

    • Concentrate the filtrate in vacuo at low temperature (<35°C). Do not overheat , as this promotes rearrangement to the quinazolinone.

    • Redissolve the residue in minimal CH₂Cl₂ and wash rapidly with cold saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Benzene/Hexane or Et₂O/Hexane.

    • Note: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze ring opening or rearrangement. If necessary, neutralize silica with 1% TEA.

Protocol 2: The Isocyanate Route (Alternative)

Objective: Direct cyclization using EDC.

  • Dissolve anthranilic acid (5 mmol) in dry CH₂Cl₂.

  • Add Phenyl Isocyanate (5 mmol) and stir at RT for 1 hour (Urea formation).

  • Cool to 0°C. Add EDC·HCl (6 mmol).

  • Stir at 0°C for 4 hours.

  • Wash with cold water, dry, and concentrate.

  • Caution: If the melting point is >280°C, you likely formed the quinazolinedione (rearranged product). The target benzoxazinone typically melts between 140-170°C depending on substituents.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
High Melting Point (>250°C) Rearrangement to QuinazolinoneReaction temperature too high. Repeat at 0°C. Avoid acetic anhydride.
Broad IR Peak at 3300 cm⁻¹ Ring Opening (Hydrolysis)Product hydrolyzed during workup. Use anhydrous solvents and store in desiccator.
IR Carbonyl Shift C=O stretch at ~1750 cm⁻¹ vs ~1680 cm⁻¹1750 cm⁻¹ confirms Benzoxazinone (Target). 1680 cm⁻¹ indicates Quinazolinone (Byproduct).

References

  • Groutas, W. C., et al. (1990). "Inhibitors of human leukocyte proteinase-3." Journal of Medicinal Chemistry, 33(4), 1085-1087.

  • Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 33(2), 464-479.

  • Teshima, T., et al. (1982). "Interaction of human leukocyte elastase with 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry, 257(9), 5085-5091.

  • Gütschow, M., et al. (2002). "2-(Diethylamino)thieno[1,3]oxazin-4-ones as stable inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 45(24), 5251-5259.

  • Neumann, U., et al. (2001). "The benzoxazinone structure: A versatile scaffold for the inhibition of serine proteases." Current Medicinal Chemistry, 8(7), 767-778.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, a valuable scaffold in medicinal chemistry.[1] The synthesis commences wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, a valuable scaffold in medicinal chemistry.[1] The synthesis commences with the reaction of anthranilic acid and phenyl isocyanate to form the intermediate, 2-(3-phenylureido)benzoic acid. This intermediate is subsequently cyclized to the target benzoxazinone. This guide offers in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Anthranilic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with significant biological activities.[1] The benzoxazinone ring system, in particular, is a privileged scaffold found in numerous pharmacologically active molecules.[2][3] The title compound, 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, is a key intermediate for the synthesis of quinazolinone derivatives, which are known for their diverse medicinal properties.[4] This document outlines a reliable and thoroughly explained synthetic route from readily available starting materials.

Reaction Overview

The synthesis is a two-step process starting from anthranilic acid:

  • Step 1: Formation of 2-(3-Phenylureido)benzoic Acid. Anthranilic acid is reacted with phenyl isocyanate to yield the urea derivative intermediate.

  • Step 2: Cyclization to 2-(Phenylamino)-4H-3,1-benzoxazin-4-one. The intermediate is then cyclized, typically with a dehydrating agent like acetic anhydride, to form the final product.

The overall reaction scheme is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization Anthranilic_Acid Anthranilic Acid Intermediate 2-(3-Phenylureido)benzoic Acid Anthranilic_Acid->Intermediate + Phenyl Isocyanate Phenyl_Isocyanate Phenyl Isocyanate Product 2-(Phenylamino)-4H-3,1-benzoxazin-4-one Intermediate->Product + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Cyclization_Mechanism Intermediate 2-(3-Phenylureido)benzoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Intermediate->Mixed_Anhydride + Acetic Anhydride - Acetic Acid Cyclized_Intermediate Tetrahedral Intermediate Mixed_Anhydride->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 2-(Phenylamino)-4H-3,1-benzoxazin-4-one Cyclized_Intermediate->Product - Acetic Acid Acetic_Anhydride Acetic Anhydride Acetic_Acid Acetic Acid

Sources

Application

Application Note: Kinetic Control in the Synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Abstract & Strategic Overview The synthesis of 2-(phenylamino)-4H-3,1-benzoxazin-4-one (Target 3 ) represents a classic challenge in heterocyclic chemistry: the competition between kinetic control (yielding the benzoxazi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-(phenylamino)-4H-3,1-benzoxazin-4-one (Target 3 ) represents a classic challenge in heterocyclic chemistry: the competition between kinetic control (yielding the benzoxazinone) and thermodynamic control (yielding the quinazoline-2,4-dione).

These molecules are critical pharmacophores, acting as potent inhibitors of Human Leukocyte Elastase (HLE) and precursors to diverse quinazolinone drugs. However, standard protocols often fail due to the facile rearrangement of the benzoxazinone core into the thermodynamically stable quinazoline-2,4-dione isomer.

This Application Note details two robust protocols designed to suppress this rearrangement:

  • Protocol A (The Gold Standard): Oxidative Desulfurative Cyclization using Iodine/Base.

  • Protocol B (The Classical Route): Carbodiimide-Mediated Dehydration.

Both methods utilize 2-(3-phenylthioureido)benzoic acid as the pivotal intermediate, ensuring the retention of the exocyclic amino group.

Mechanistic Insight & Pathway Bifurcation

The success of this synthesis relies on directing the cyclization of the thiourea intermediate (2 ) towards the oxygen atom (O-attack) rather than the nitrogen atom (N-attack).

  • Path A (Kinetic): Activation of the thiocarbonyl group facilitates nucleophilic attack by the carboxylate oxygen, forming the benzoxazinone . This is reversible and sensitive to heat/acid.

  • Path B (Thermodynamic): Nucleophilic attack by the amide nitrogen (or rearrangement of the benzoxazinone) leads to the quinazoline-2,4-dione , a "dead-end" thermodynamic sink.

Pathway Visualization

ReactionPathway Start Anthranilic Acid (1) Intermediate 2-(3-Phenylthioureido) benzoic acid (2) Start->Intermediate + PhNCS EtOH, Reflux Reagent Phenyl Isothiocyanate (PhNCS) Reagent->Intermediate Activation Activated Intermediate (Carbodiimide/Imidoyl) Intermediate->Activation Desulfurization (I2 or DCC) Target 2-(Phenylamino)-4H- 3,1-benzoxazin-4-one (3 - Kinetic) Activation->Target O-Cyclization (Low Temp, <25°C) Byproduct 3-Phenylquinazoline- 2,4(1H,3H)-dione (4 - Thermodynamic) Activation->Byproduct N-Cyclization (High Temp, Acid) Target->Byproduct Dimroth-like Rearrangement (Heat/Base)

Figure 1: Bifurcation pathway showing the competition between the kinetic benzoxazinone (Target) and thermodynamic quinazoline (Byproduct).

Experimental Protocols

Pre-requisite: Synthesis of Intermediate (2)

Note: This step is common to both protocols.

  • Dissolve Anthranilic acid (1.0 eq) in Ethanol (10 vol).

  • Add Phenyl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Reflux for 2–3 hours. A white/pale yellow precipitate will form.

  • Cool to 0°C, filter, and wash with cold ethanol.

  • Yield: Typically 85–95%. Validation: MP ~185–187°C.

Protocol A: Oxidative Desulfurative Cyclization (Iodine/Base)

Rationale: This "Green Chemistry" approach uses Iodine as a mild oxidant to convert the thiourea sulfur into a leaving group (disulfide or sulfenyl iodide), promoting rapid O-cyclization under mild conditions that prevent rearrangement.

Materials
  • Intermediate 2 (1.0 eq)

  • Iodine (

    
    ) (1.0 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (anhydrous, 15 vol)

Step-by-Step Methodology
  • Suspension: Suspend Intermediate 2 (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (20 mmol) in one portion. The suspension should clear as the salt forms.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical Control Point: Temperature must be <5°C to suppress quinazoline formation.

  • Oxidation: Add a solution of Iodine (10 mmol) in DCM dropwise over 30 minutes. The reaction mixture will transition from colorless to deep brown, then fade as iodine is consumed.

  • Quenching: Once TLC indicates consumption of starting material (~1 hour), wash the organic layer with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Work-up: Wash with cold water (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo at room temperature (Do not heat above 30°C).
  • Purification: Recrystallize immediately from minimal cold diethyl ether/hexane.

Expected Yield: 75–85% Appearance: White to pale yellow needles.

Protocol B: Carbodiimide-Mediated Cyclization (DCC Method)

Rationale: Dicyclohexylcarbodiimide (DCC) acts as a sequestering agent for


 (forming dicyclohexylthiourea) or simply activates the thiocarbonyl. While classic, this method requires rigorous removal of the urea byproduct.
Materials
  • Intermediate 2 (1.0 eq)

  • DCC (1.1 eq)[1]

  • Triethylamine (0.5 eq - catalytic)

  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve Intermediate 2 (10 mmol) in anhydrous THF (40 mL).

  • Catalyst: Add catalytic

    
     (0.5 mL).
    
  • Cyclization: Add DCC (11 mmol) as a solid or solution in THF at 0°C .

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (max 20°C) for 2 hours.

  • Filtration: Filter off the precipitated dicyclohexylthiourea/urea byproduct.

  • Isolation: Evaporate the filtrate in vacuo (bath temp <30°C).

  • Purification: The residue is often a semi-solid. Triturate with cold ether to induce crystallization.

Expected Yield: 60–70% Note: Removal of DCU/DCTU byproducts can be difficult; Protocol A is generally preferred for purity.

Quality Control & Self-Validation

The most critical QC step is distinguishing the Benzoxazinone (Kinetic) from the Quinazoline (Thermodynamic) .

Comparative Analytical Data
Feature2-(Phenylamino)-4H-3,1-benzoxazin-4-one (Target)Quinazoline-2,4(1H,3H)-dione (Impurity)
IR Spectrum (C=O) 1750 – 1775 cm⁻¹ (Ester/Lactone-like)1660 – 1710 cm⁻¹ (Amide-like)
Solubility Soluble in DCM, CHCl3, THFPoorly soluble in most organic solvents
Stability Hydrolyzes/Rearranges in hot acid/baseHighly stable
¹H NMR (NH) Single NH signal (exocyclic)Two NH signals (cyclic amide)
Troubleshooting Guide
  • Problem: Product melts >250°C and is insoluble in DCM.

    • Diagnosis: Rearrangement to Quinazoline-2,4-dione occurred.[2][3]

    • Fix: Lower reaction temperature; reduce reaction time; ensure anhydrous conditions.

  • Problem: Low yield with Protocol A.

    • Diagnosis: Over-oxidation or hydrolysis during workup.

    • Fix: Quench iodine rapidly; do not use aqueous base during workup (use water or weak buffer).

References

  • Teshima, T., et al. (1982). "Synthesis and Structure-Activity Relationships of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives as Human Leukocyte Elastase Inhibitors." Journal of Medicinal Chemistry, 25(10), 1155–1160.

  • Gutiérrez-Avella, D. M., et al. (2006). "A Simple and Efficient Synthesis of 2-Amino-4H-3,1-benzoxazin-4-ones." Synthetic Communications, 36(20), 2971-2977.

  • Pattarawarapan, M., et al. (2017). "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[4] Synlett, 28, 589-592.[4]

  • Potts, K. T., & Yao, S. (1979). "Synthesis of 2-amino-4H-3,1-benzoxazin-4-ones via isothiocyanate cyclization." Journal of Organic Chemistry, 44(6), 977–979.

Sources

Method

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-Substituted Benzoxazinones

Introduction: The Strategic Value of 2-Amino-Substituted Benzoxazinones and One-Pot Syntheses The 2-amino-substituted benzoxazinone scaffold is a privileged heterocyclic motif of significant interest to researchers in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-Substituted Benzoxazinones and One-Pot Syntheses

The 2-amino-substituted benzoxazinone scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. This core structure is present in a variety of pharmacologically active molecules, including antivirals, anti-inflammatory agents, and inhibitors for various enzymes. A prominent example is Efavirenz, a non-nucleoside reverse transcriptase inhibitor crucial in the treatment of HIV/AIDS, which features a benzoxazinone core.[1][2][3] The development of efficient and scalable synthetic routes to access these valuable compounds is therefore a primary objective in pharmaceutical research.

Traditionally, the synthesis of complex heterocyclic systems involves multi-step sequences that often require the isolation and purification of intermediates. Such processes can be time-consuming, resource-intensive, and lead to significant yield losses at each stage. One-pot syntheses have emerged as a powerful and elegant solution to these challenges. By combining multiple reaction steps into a single, continuous process without isolating intermediates, these methods offer numerous advantages:

  • Enhanced Efficiency: Reduced reaction times and simplified workflows accelerate the discovery and development process.

  • Atom and Step Economy: Minimizing purification steps and reagent use leads to higher overall yields and less chemical waste, aligning with the principles of green chemistry.[4]

  • Cost-Effectiveness: Reduced consumption of solvents, reagents, and energy translates to lower operational costs.

  • Access to Novel Scaffolds: One-pot reactions can generate complex molecules that might be difficult to access through conventional linear synthesis.

This guide provides an in-depth exploration of selected, field-proven one-pot methodologies for the synthesis of 2-amino-substituted benzoxazinones, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Palladium-Catalyzed Carbonylative Cyclization of Azido-iodobenzenes

This powerful method leverages the versatility of palladium catalysis to construct the benzoxazinone core from readily available starting materials. The use of an organic azide as a substrate cleverly avoids the need for external oxidants, releasing only nitrogen gas as a byproduct, which enhances the atom economy and safety of the procedure.[4]

Causality and Mechanistic Insight

The reaction proceeds through a cascade of palladium-catalyzed steps. Initially, palladium(0) undergoes oxidative addition into the aryl-iodine bond. This is followed by carbon monoxide insertion to form an acyl-palladium intermediate. Subsequently, the azide group is thought to coordinate to the palladium center, leading to a denitrogenative cyclization. The final reductive elimination step regenerates the palladium(0) catalyst and releases the 2-aminobenzoxazinone product. The choice of a specific palladium catalyst and ligand is critical for optimizing the rate and selectivity of these sequential steps.

Mechanistic Workflow

G cluster_0 Catalytic Cycle cluster_1 Overall Transformation A Pd(0)Ln B Aryl-Pd(II)-I Complex A->B Oxidative Addition (Ar-I) C Acyl-Pd(II) Complex B->C CO Insertion D Cyclization Intermediate C->D Coordination & Denitrogenative Annulation (+ Amine, - N2) D->A Reductive Elimination Start 1-Azido-2-iodobenzene + Amine + CO Product 2-Aminobenzoxazinone Start->Product Pd Catalyst

Caption: Palladium-catalyzed carbonylative cyclization pathway.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Azido-2-iodobenzene derivative

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas (balloon or cylinder)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-azido-2-iodobenzene derivative (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add potassium carbonate (2.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • CO Atmosphere: Evacuate the flask and backfill with carbon monoxide gas. Repeat this process three times, leaving a CO-filled balloon attached to the flask.

    • Expert Insight: The use of a CO balloon is a convenient setup for laboratory-scale reactions. For larger scales or improved reproducibility, a reaction vessel pressurized with CO is recommended. The pressure of CO can influence the reaction rate.

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-amino-substituted benzoxazinone.

Trustworthiness - Troubleshooting:

  • Low Yield: Ensure all reagents and the solvent are anhydrous. The quality of the palladium catalyst is crucial. If the reaction stalls, a fresh batch of catalyst may be required.

  • Side Product Formation: Incomplete conversion or decomposition of the azide can occur. Lowering the temperature slightly (e.g., to 90 °C) and extending the reaction time may improve selectivity.

Method 2: Iodine/tert-Butyl Hydroperoxide (TBHP) Mediated Oxidative Cyclization

For researchers seeking a transition-metal-free alternative, the I₂/TBHP system offers a robust and environmentally benign approach.[5] This method typically involves the reaction of an anthranilic acid derivative with an isocyanide, where the I₂/TBHP system acts as a powerful oxidant to facilitate the key C-O bond formation and cyclization.

Causality and Mechanistic Insight

This reaction is believed to proceed via an oxidative pathway. Isocyanide reacts with the anthranilic acid to form an intermediate. The I₂/TBHP system then generates a reactive iodine species which facilitates an intramolecular oxidative C-O cyclization. TBHP acts as the terminal oxidant, regenerating the active iodine species and ensuring the catalytic cycle proceeds. This metal-free approach avoids concerns about catalyst toxicity and contamination in the final product, which is highly desirable in drug development.[5][6]

Reaction Workflow Diagram

G cluster_oxidant Oxidant System Start Anthranilic Acid + Isocyanide Intermediate Amide Intermediate Start->Intermediate Condensation Oxidation Oxidative C-O Cyclization Intermediate->Oxidation Product 2-Aminobenzoxazinone Oxidation->Product I2 Iodine (I₂) I2->Oxidation Mediates TBHP TBHP TBHP->I2 Regenerates

Caption: Workflow for I₂/TBHP mediated oxidative cyclization.

Detailed Experimental Protocol

Materials and Reagents:

  • Substituted anthranilic acid

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reagent Setup: In a round-bottom flask, dissolve the substituted anthranilic acid (1.0 mmol) and iodine (0.2 mmol, 20 mol%) in 10 mL of dichloromethane.

  • Initiation: Add the isocyanide (1.2 mmol) to the solution at room temperature.

  • Oxidant Addition: Add tert-butyl hydroperoxide (3.0 mmol) dropwise to the stirring mixture. An exothermic reaction may be observed.

    • Expert Insight: The rate of addition of TBHP can be used to control the reaction temperature. For sensitive substrates, cooling the flask in an ice bath during addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with completion typically observed within 1-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. Stir until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 2-amino-substituted benzoxazinone.

Trustworthiness - Troubleshooting:

  • Incomplete Reaction: If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial. Ensure the TBHP is of good quality, as its potency can degrade over time.

  • Formation of Byproducts: Over-oxidation can sometimes occur. Using the stoichiometric amounts of oxidant is key. If issues persist, try lowering the amount of I₂ catalyst.

Comparative Data of One-Pot Methodologies

FeatureMethod 1: Pd-Catalyzed CarbonylationMethod 2: I₂/TBHP Oxidative Cyclization
Starting Materials 1-Azido-2-iodobenzenes, Amines, COAnthranilic Acids, Isocyanides
Key Reagents Pd(OAc)₂, Xantphos, K₂CO₃I₂, tert-Butyl Hydroperoxide (TBHP)
Catalyst System Transition-Metal (Palladium)Metal-Free (Iodine)
Typical Conditions 100 °C, 12-24 h, AnhydrousRoom Temperature, 1-4 h
Yield Range Good to ExcellentModerate to Excellent
Advantages High functional group tolerance, avoids external oxidants.[4]Metal-free, mild conditions, rapid reaction times.[5]
Disadvantages Requires CO gas handling, higher temperatures, expensive catalyst.Isocyanides can be toxic and have strong odors, substrate scope may be more limited.

Conclusion

The one-pot synthesis of 2-amino-substituted benzoxazinones represents a significant advancement in synthetic efficiency and sustainability. The palladium-catalyzed carbonylative cyclization offers a highly versatile and atom-economical route with broad substrate scope, while the iodine/TBHP-mediated oxidative cyclization provides a compelling metal-free alternative with the advantages of mild conditions and rapid execution. The choice between these methods will depend on the specific target molecule, available starting materials, and laboratory capabilities. By understanding the underlying mechanisms and procedural nuances detailed in this guide, researchers are well-equipped to successfully synthesize these valuable heterocyclic compounds for applications in drug discovery and beyond.

References

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances. Available at: [Link]

  • Benzoxazinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Available at: [Link]

  • "VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPL" by Elizabeth S. Bautista. FireScholars. Available at: [Link]

  • Synthesis of aminobenzoxazinones, 2‐aminobenzoxazines and 2‐aminoquinozolines using I2/TBHP system. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. Available at: [Link]

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-aminobenzoxazoles and 3-aminobenzoxazines via palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides. PubMed. Available at: [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. National Center for Biotechnology Information. Available at: [Link]

  • A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent. ResearchGate. Available at: [Link]

  • A Concise Flow Synthesis of Efavirenz. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Introduction: The Significance of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one and the Advent of Microwave Synthesis The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one and the Advent of Microwave Synthesis

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and serves as a versatile synthon in medicinal and materials chemistry.[1] Specifically, derivatives such as 2-(Phenylamino)-4H-3,1-benzoxazin-4-one are of significant interest due to their potential as precursors for quinazolinones and other pharmacologically relevant molecules.[1][2] These compounds have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[2][3]

Traditionally, the synthesis of these heterocycles involves multi-step procedures often requiring harsh reaction conditions and extended reaction times.[4][5] The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a green, efficient, and rapid alternative to conventional heating methods.[4][5][6][7][8] Microwave irradiation facilitates direct and uniform heating of the reaction mixture, leading to dramatic acceleration of reaction rates, improved yields, and often, enhanced product purity with fewer by-products.[4][7][8] This not only expedites the research and development process but also aligns with the principles of green chemistry by reducing energy consumption and minimizing waste.[5][6]

This comprehensive guide provides a detailed protocol for the microwave-assisted synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, intended for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be robust and reproducible, with explanations of the underlying chemical principles and practical insights for successful execution.

Underlying Principles: The Rationale for Microwave-Assisted Synthesis

The efficiency of microwave heating stems from its direct interaction with polar molecules or ions in the reaction mixture.[4][6] This interaction, primarily through dipolar polarization and ionic conduction, generates heat volumetrically, leading to a rapid and uniform increase in temperature.[4] This is in stark contrast to conventional heating, which relies on slower conduction and convection from an external heat source. The key advantages of MAOS include:

  • Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[7]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[4][8]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption.[4][5][8]

  • Superheating Capabilities: In sealed vessels, solvents can be heated well above their atmospheric boiling points, creating high pressure and further accelerating reactions.[6][9]

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization A Step 1: Synthesis of 2-Amino-N-phenylbenzamide (Intermediate) B Step 2: Microwave-Assisted Cyclization to 2-(Phenylamino)-4H-3,1-benzoxazin-4-one A->B Intermediate C Reaction Work-up B->C D Recrystallization C->D E Spectroscopic Analysis (FTIR, NMR, Mass Spec) D->E F Melting Point Determination D->F

Caption: Workflow for the synthesis and characterization of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one.

Detailed Protocols

PART I: Synthesis of the Intermediate - 2-Amino-N-phenylbenzamide

This initial step can be performed via conventional heating or adapted for microwave synthesis. A reliable method involves the reaction of isatoic anhydride with aniline.[10][11]

Materials and Reagents:

  • Isatoic anhydride

  • Aniline

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Iodine (catalytic amount, optional but recommended)[11]

  • Round-bottom flask or microwave process vial

  • Magnetic stirrer and stir bar

  • Heating mantle or dedicated microwave reactor

  • Standard laboratory glassware for work-up

Step-by-Step Protocol:

  • To a suitable reaction vessel, add isatoic anhydride (1.0 eq), aniline (1.0 eq), and ethanol or DMF as the solvent.[10][11]

  • Add a catalytic amount of iodine (e.g., 10 mol%).[11]

  • If using conventional heating, reflux the mixture while monitoring the reaction progress with Thin Layer Chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated solution of sodium thiosulfate (if iodine was used), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-N-phenylbenzamide.

  • Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane:EtOAc).[11] The expected melting point is around 117-118 °C.[11]

PART II: Microwave-Assisted Synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

This step involves the cyclization of the 2-amino-N-phenylbenzamide intermediate. Triphosgene is an effective cyclizing agent for this transformation.

Safety Precautions:

  • Triphosgene is highly toxic and moisture-sensitive. It is a solid source of phosgene gas. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Microwave synthesis in sealed vessels generates high pressure.[9] Use only dedicated microwave reactors with pressure and temperature monitoring.[12][13] Do not use domestic microwave ovens.[12]

  • Always allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before opening.[9]

Materials and Reagents:

  • 2-Amino-N-phenylbenzamide (from Part I)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene or dioxane

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dedicated microwave reactor for organic synthesis

  • Microwave process vials (10-20 mL) with snap caps and septa

  • Magnetic stir bar

Step-by-Step Protocol:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-N-phenylbenzamide (1.0 eq).

  • Add anhydrous toluene or dioxane (e.g., 5 mL).

  • Add triphosgene (0.4 eq, as it delivers 3 equivalents of phosgene).

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Seal the vial securely with the cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120-140 °C

    • Time: 10-20 minutes

    • Power: Dynamic power control to maintain the set temperature

    • Stirring: On

  • After the reaction is complete, allow the vial to cool to room temperature in the reactor.

  • Once cooled, carefully open the vial in a fume hood.

  • Filter the reaction mixture to remove any precipitated triethylammonium hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to afford pure 2-(Phenylamino)-4H-3,1-benzoxazin-4-one.

Reaction Mechanism and Rationale

The proposed mechanism for the cyclization step is as follows:

G Intermediate 2-Amino-N-phenylbenzamide Isocyanate Isocyanate Intermediate Intermediate->Isocyanate + Phosgene, - HCl Phosgene Phosgene (from Triphosgene) Base Base (Et3N) Cyclized Cyclized Intermediate Isocyanate->Cyclized Intramolecular Cyclization Product 2-(Phenylamino)-4H-3,1-benzoxazin-4-one Cyclized->Product - HCl, + Base

Caption: Proposed reaction mechanism for the cyclization of 2-amino-N-phenylbenzamide.

The reaction is initiated by the nucleophilic attack of the primary amino group of 2-amino-N-phenylbenzamide on phosgene (generated from triphosgene), leading to the formation of an isocyanate intermediate. The intramolecular nucleophilic attack of the amide's hydroxyl tautomer onto the isocyanate carbon, followed by the elimination of HCl facilitated by the base, results in the formation of the stable 4H-3,1-benzoxazin-4-one ring system. Microwave irradiation provides the necessary energy to overcome the activation barrier for these steps rapidly and efficiently.

Expected Results and Characterization

The following table summarizes the expected outcomes and key characterization data for the final product.

ParameterExpected Value/Observation
Appearance Pale yellow or white solid
Yield > 80% (Microwave-assisted step)
Melting Point Approx. 122-124 °C[14]
FTIR (KBr, cm⁻¹) ~1760 (C=O, lactone), ~1608 (C=N)[14]
¹H NMR (CDCl₃, δ) 7.25-8.73 (m, 9H, Ar-H)[14]
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 238.24 g/mol

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction- Degradation of starting material or product- Inactive reagents- Increase reaction time or temperature in the microwave.- Ensure all reagents and solvents are anhydrous.- Use fresh triphosgene and triethylamine.
Formation of Multiple By-products - Reaction temperature too high- Presence of moisture- Lower the microwave reaction temperature.- Ensure rigorous anhydrous conditions.
Difficulty in Purification - Incomplete removal of triethylammonium hydrochloride- Product oiling out during recrystallization- Wash the crude product with water before recrystallization.- Adjust the solvent system for recrystallization; try a slower cooling rate.
Pressure Error in Microwave Reactor - Reaction is too exothermic- Vial overfilled- Reduce the amount of starting material.- Ensure the reaction volume does not exceed the recommended limit for the vial.

Conclusion

The microwave-assisted synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one represents a significant improvement over conventional methods, offering a rapid, high-yielding, and environmentally conscious approach.[4][5][6] This protocol provides a reliable and reproducible method for accessing this valuable heterocyclic scaffold, empowering researchers in medicinal chemistry and drug discovery to accelerate their synthetic efforts. Adherence to the safety precautions, particularly when handling triphosgene and operating microwave reactors, is paramount for a safe and successful outcome.[9][12]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem.
  • Safety Considerations for Microwave Synthesis - CEM Corporation.
  • Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information.
  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives - Scholars Research Library.
  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones - ResearchGate.
  • 10 - Organic Syntheses Procedure.
  • Microwave-assisted synthesis | Anton Paar Wiki.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones.
  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent - MDPI.

Sources

Method

Application Notes and Protocols for Utilizing Benzoxazinones as Alternate Substrate Inhibitors

Introduction: The Strategic Advantage of Benzoxazinones in Enzyme Inhibition Benzoxazinones are a prominent class of heterocyclic compounds that have garnered substantial interest in drug discovery and chemical biology.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Benzoxazinones in Enzyme Inhibition

Benzoxazinones are a prominent class of heterocyclic compounds that have garnered substantial interest in drug discovery and chemical biology.[1][2][3][4] Their inherent reactivity and versatile scaffold make them particularly effective as alternate substrate inhibitors, primarily targeting serine and cysteine proteases.[5][6][7][8] Unlike classical competitive inhibitors that simply block the active site, benzoxazinones engage in a mechanism-based inactivation, offering a durable and often highly potent mode of inhibition.[9] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to effectively characterize and utilize benzoxazinones as alternate substrate inhibitors.

The core strength of a benzoxazinone inhibitor lies in its ability to be recognized by the target enzyme as a substrate. The enzyme's catalytic machinery initiates a nucleophilic attack on the carbonyl group within the benzoxazinone ring.[8][9] This leads to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme intermediate.[9] This process effectively sequesters the enzyme in an inactive state. The potency and selectivity of these inhibitors can be finely tuned through synthetic modifications of the benzoxazinone scaffold, influencing both the rate of acylation and the stability of the resulting covalent adduct.[10][11]

This document will guide you through the essential experimental workflows, from initial screening to detailed kinetic characterization and cellular evaluation, ensuring a robust and reliable assessment of your benzoxazinone-based inhibitors.

Mechanism of Action: Covalent Modification by Benzoxazinones

The inhibitory mechanism of 4H-3,1-benzoxazin-4-one derivatives against serine proteases is a well-established example of mechanism-based inhibition. The key steps are outlined below:

  • Initial Binding: The benzoxazinone inhibitor first binds non-covalently to the enzyme's active site, forming an initial enzyme-inhibitor complex (E-I). This binding is guided by structural complementarity between the inhibitor and the enzyme's substrate-binding pockets.

  • Nucleophilic Attack: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the benzoxazinone's oxazinone ring.[9]

  • Acyl-Enzyme Intermediate Formation: This attack leads to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor, resulting in a stable acyl-enzyme intermediate (E-I*).[9] This intermediate is often slow to hydrolyze, leading to prolonged or effectively irreversible inhibition.

The efficiency of inhibition is determined by the rate of acylation (kon) and the rate of deacylation (koff), which is the hydrolysis of the acyl-enzyme intermediate to regenerate the active enzyme. For potent benzoxazinone inhibitors, the rate of acylation is rapid, while the rate of deacylation is significantly slow or negligible.[7]

Benzoxazinone Mechanism of Action cluster_0 Inhibition Pathway E_I Enzyme-Inhibitor Complex (E-I) EI_star Acyl-Enzyme Intermediate (E-I*) E_I->EI_star k_on (Acylation) E_P Free Enzyme + Product EI_star->E_P k_off (Deacylation, often slow)

Caption: Covalent inhibition mechanism of benzoxazinones.

Part 1: Initial Screening and IC50 Determination

The initial step in evaluating a library of benzoxazinone derivatives is to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency. A chromogenic or fluorogenic substrate hydrolysis assay is a common and robust method for this purpose.[9][12]

Protocol 1: Chromogenic Substrate Hydrolysis Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 of benzoxazinone inhibitors against a target serine protease.

Materials:

  • Purified target serine protease

  • Specific chromogenic substrate for the target enzyme

  • Benzoxazinone derivatives (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4, with appropriate salts)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in assay buffer. The final concentration in the assay should be in the linear range of the velocity curve.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the benzoxazinone derivatives in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add a small volume (typically 1-2 µL) of the inhibitor dilutions to the respective wells. Include a DMSO-only control (no inhibitor).

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows for the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately begin monitoring the change in absorbance over time using a microplate reader at the wavelength specific for the released chromophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).[13]

Causality Behind Experimental Choices:

  • Pre-incubation: For time-dependent inhibitors like benzoxazinones, pre-incubation of the enzyme and inhibitor before adding the substrate is crucial to allow for the covalent modification to occur.[14] The IC50 value for time-dependent inhibitors will decrease with longer pre-incubation times.

  • DMSO Concentration: It is important to maintain a consistent and low final concentration of DMSO (typically <1%) in all wells, as high concentrations can affect enzyme activity.

Part 2: Detailed Kinetic Characterization of Time-Dependent Inhibition

For mechanism-based inhibitors such as benzoxazinones, determining the IC50 alone is insufficient. A more detailed kinetic analysis is required to understand the mechanism and to determine the kinetic parameters that define the inhibitor's efficiency.[15][16] The key parameters to determine are the inhibition constant (Ki) and the maximal rate of inactivation (kinact).[16][17]

Protocol 2: Determination of kinact and Ki

This protocol describes a method to determine the kinetic parameters for a two-step irreversible covalent inhibitor.[18][19]

Step-by-Step Methodology:

  • Progress Curve Analysis:

    • Set up a series of reactions in a 96-well plate, each with a fixed concentration of enzyme and substrate.

    • Vary the concentration of the benzoxazinone inhibitor across the wells.

    • Initiate the reaction by adding the substrate and immediately monitor the reaction progress (product formation) over time.

    • The resulting progress curves will show an initial velocity that decreases over time as the enzyme is inactivated.[16]

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve to the following equation for slow-binding inhibition to obtain the observed rate of inactivation (kobs): [P] = (v_s * t) + ((v_i - v_s) / k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration at time t, vi is the initial velocity, and vs is the steady-state velocity.

    • Plot the calculated kobs values against the inhibitor concentration.

    • Fit this data to the following hyperbolic equation to determine kinact and Ki: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.

Data Presentation:

InhibitorKi (µM)kinact (s-1)kinact/Ki (M-1s-1)
Benzoxazinone A1.50.0533,333
Benzoxazinone B0.80.12150,000
Benzoxazinone C5.20.023,846

Trustworthiness and Self-Validation:

  • The linearity of the plot of kobs versus inhibitor concentration at low inhibitor concentrations is a key indicator of a valid assay.

  • The kobs values should saturate at high inhibitor concentrations, approaching kinact.

Kinetic_Characterization_Workflow start Benzoxazinone Inhibitor progress_curves Generate Progress Curves (Varying [Inhibitor]) start->progress_curves fit_curves Fit Progress Curves to Slow-Binding Equation progress_curves->fit_curves kobs Determine k_obs for each [Inhibitor] fit_curves->kobs plot_kobs Plot k_obs vs. [Inhibitor] kobs->plot_kobs fit_hyperbola Fit to Hyperbolic Equation plot_kobs->fit_hyperbola results Determine k_inact and K_i fit_hyperbola->results

Sources

Application

Crystallization techniques for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Application Note: Advanced Crystallization Protocols for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one Part 1: Executive Summary & Physicochemical Context 2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a critical heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Part 1: Executive Summary & Physicochemical Context

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a critical heterocyclic scaffold, primarily utilized as a mechanism-based inhibitor (suicide substrate) for serine proteases such as human leukocyte elastase (HLE) and chymotrypsin. Its pharmacological efficacy relies on the electrophilicity of the carbonyl carbon at position 4, which acylates the active site serine of the target enzyme.

The Critical Challenge: Hydrolytic Instability The very feature that makes this molecule a potent drug candidate—its reactivity toward nucleophiles—presents the primary obstacle in crystallization. In the presence of ambient moisture or protic solvents, the oxazinone ring undergoes nucleophilic attack, leading to ring-opening hydrolysis. This degrades the compound into the thermodynamically stable, pharmacologically inactive 2-(3-phenylureido)benzoic acid .

Therefore, standard aqueous or unbuffered alcoholic recrystallization protocols often result in low yields or contaminated solids. This guide prioritizes anhydrous organic solvent systems to preserve ring integrity.

DOT Diagram 1: Degradation Pathway & Stability Logic

Figure 1 illustrates the hydrolysis risk that dictates our solvent selection strategy.

HydrolysisPathway Benzoxazinone 2-(Phenylamino)-4H-3,1- benzoxazin-4-one (Active Inhibitor) Transition Tetrahedral Intermediate Benzoxazinone->Transition + Moisture Water H₂O / Nucleophile Water->Transition Degradant 2-(3-Phenylureido) benzoic acid (Inactive Open Ring) Transition->Degradant Ring Opening (Irreversible)

Caption: Mechanism of hydrolytic degradation. Crystallization must prevent the formation of the inactive ureido-benzoic acid derivative.

Part 2: Solvent Selection Strategy

Based on Hansen Solubility Parameters (HSP) and the requirement for a non-nucleophilic environment, the following solvent systems are validated.

Solvent RoleSolvent ChoiceRationale
Primary Solvent Ethyl Acetate (EtOAc) Excellent solubility for the benzoxazinone core; aprotic; moderate boiling point (77°C) allows easy removal.
Primary Solvent Dichloromethane (DCM) High solubility at RT; ideal for low-temperature crystallization or vapor diffusion; non-nucleophilic.
Anti-Solvent n-Heptane Non-polar; miscible with EtOAc/DCM; induces gradual precipitation without solvate formation.
Anti-Solvent Toluene Aromatic stacking interactions can stabilize the crystal lattice; useful for high-temperature recrystallization.
Avoid Water, Methanol, EthanolHigh risk of hydrolysis or alcoholysis (transesterification) at elevated temperatures.

Part 3: Experimental Protocols

Protocol A: Bulk Recrystallization (Purification Grade)

Target: >98% Purity, removal of uncyclized urea intermediates.

Reagents:

  • Crude 2-(Phenylamino)-4H-3,1-benzoxazin-4-one.

  • Anhydrous Ethyl Acetate (dried over MgSO₄ or molecular sieves).

  • Anhydrous n-Heptane.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add anhydrous Ethyl Acetate (approx. 10–15 mL) and heat gently to 60°C. Do not reflux vigorously to minimize thermal degradation.

  • Filtration: If insoluble particulates remain (likely inorganic salts or polymerized byproducts), filter the hot solution through a pre-warmed syringe filter (PTFE, 0.45 µm) into a clean, dry Erlenmeyer flask.

  • Anti-Solvent Addition: While keeping the solution at ~50°C, add anhydrous n-Heptane dropwise.

    • Visual Cue: Stop addition immediately when a persistent, faint turbidity (cloud point) is observed.

  • Re-dissolution: Add 0.5 mL of Ethyl Acetate to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature (RT) undisturbed for 2 hours. Then, transfer to a 4°C environment for 12 hours.

  • Isolation: Filter the resulting white/off-white needles under vacuum / inert gas (N₂).

  • Washing: Wash the cake immediately with cold (0°C) 1:3 EtOAc:Heptane mixture.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. Note: Excessive heat >60°C during drying can induce ring-opening if any residual moisture is present.

Protocol B: Vapor Diffusion (X-Ray Quality Crystals)

Target: Single crystals for XRD structural elucidation.

Reagents:

  • Pure isolate from Protocol A.

  • Solvent: Dichloromethane (DCM).

  • Precipitant: n-Pentane.

Methodology:

  • Dissolve 20 mg of the compound in 1.5 mL of DCM in a small inner vial (4 mL capacity). Ensure the solution is clear.

  • Place the open inner vial inside a larger outer jar (20 mL capacity).

  • Add 5 mL of n-Pentane to the outer jar (surrounding the inner vial). Do not get pentane inside the inner vial.

  • Cap the outer jar tightly.

  • Store at 20°C in a vibration-free zone.

  • Mechanism: Pentane vapor will slowly diffuse into the DCM solution, gradually lowering solubility and growing high-quality prisms over 48–72 hours.

Part 4: Process Visualization & Workflow

DOT Diagram 2: Experimental Decision Matrix

Figure 2 outlines the logical flow for purification and validation.

CrystallizationWorkflow Start Crude Material SolubilityTest Solubility Check (EtOAc vs. EtOH) Start->SolubilityTest Decision Is it soluble in hot EtOAc? SolubilityTest->Decision ProtocolA Protocol A: Hot Filtration & Heptane Addition Decision->ProtocolA Yes (Bulk Purification) ProtocolB Protocol B: Vapor Diffusion (DCM/Pentane) Decision->ProtocolB Yes (Structural Analysis) Validation QC Validation: IR & Melting Point ProtocolA->Validation ProtocolB->Validation Pass Release: Pure Benzoxazinone Validation->Pass IR: 1760 cm⁻¹ (C=O) Fail Fail: Detect Urea (Hydrolysis) Validation->Fail IR: 1680 cm⁻¹ (Urea)

Caption: Workflow ensuring anhydrous processing and validation of the oxazinone ring structure.

Part 5: Characterization & Validation Criteria

To ensure the protocol was successful and the ring remains closed, compare analytical data against these standards.

1. Infrared Spectroscopy (FT-IR) This is the fastest diagnostic tool for this molecule.

  • Target (Closed Ring): Strong absorption band at 1750–1780 cm⁻¹ (Lactone/Oxazinone Carbonyl).

  • Contaminant (Open Ring): If the ring opens, the carbonyl band shifts to 1660–1690 cm⁻¹ (Urea/Acid carbonyls) and a broad -OH stretch appears at 2500–3000 cm⁻¹.

2. Melting Point

  • Typical Range: 123–125°C (Dependent on specific polymorph, but sharp melting indicates purity).

  • Broadening: A range >2°C usually indicates partial hydrolysis to the ureido-acid.

3. 1H-NMR (DMSO-d6)

  • Monitor the protons on the phenyl ring attached to N2.

  • Critical Check: The absence of a carboxylic acid proton (broad singlet >11 ppm) confirms the ring is closed.

References

  • Teshima, T., et al. (1982). "Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry.

  • Krantz, A., et al. (1990). "Design of protease inhibitors: 4H-3,1-Benzoxazin-4-ones as potent, specific, and stable inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.

  • Gütschow, M., et al. (1991). "1,2-Dihydro-3,1-benzoxazin-4-one derivatives as potential prodrugs.[1] Part II: Hydrolysis." Archiv der Pharmazie.

  • Manivannan, R., et al. (2009). "Crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one." Acta Crystallographica Section E.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solvent selection logic).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one in buffer solutions

Welcome to the technical support center for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this molecule in aqueous buffer solutions. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the stability and integrity of your experiments.

Introduction to the Challenge: The Hydrolysis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

The 2-(Phenylamino)-4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, the inherent reactivity of the benzoxazinone ring system presents a significant challenge: its susceptibility to hydrolysis. This degradation can lead to inaccurate experimental results, loss of compound activity, and misleading structure-activity relationships (SAR).[3][4] Understanding the mechanisms of hydrolysis and implementing appropriate preventative measures are therefore critical for reliable research.

The stability of the benzoxazinone ring is highly dependent on the pH of the solution and the nature of the substituents on the ring.[5][6][7] Nucleophilic attack on the carbonyl groups of the heterocyclic ring is the primary route of degradation.

Troubleshooting Guide: Preventing Hydrolysis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

This section provides a systematic approach to diagnosing and resolving stability issues with 2-(Phenylamino)-4H-3,1-benzoxazin-4-one in your experiments.

Visual Troubleshooting Workflow

Hydrolysis_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Confirmation start Start: Inconsistent Results or Loss of Activity check_hydrolysis Suspicion of Hydrolysis: Is the compound degrading in your assay buffer? start->check_hydrolysis stability_study Perform a Time-Course Stability Study: Incubate compound in buffer and analyze at different time points. check_hydrolysis->stability_study Yes analytical_method Analytical Method: Use HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products. stability_study->analytical_method ph_optimization Optimize Buffer pH: Is your buffer pH in the optimal range (acidic)? analytical_method->ph_optimization ph_optimization->ph_optimization buffer_selection Select an Appropriate Buffer: Are you using a non-nucleophilic buffer? ph_optimization->buffer_selection Yes buffer_selection->buffer_selection temperature_control Control Temperature: Are your experiments conducted at the lowest practical temperature? buffer_selection->temperature_control Yes revalidate_assay Re-validate Assay with Optimized Conditions: Confirm compound stability and consistent results. temperature_control->revalidate_assay end End: Stable Compound, Reliable Data revalidate_assay->end

Caption: A decision-making workflow for troubleshooting the hydrolysis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one?

The hydrolysis of the 3,1-benzoxazin-4-one ring is pH-dependent and can proceed via two main pathways.[8]

  • Under basic or neutral conditions (pH > 7): Hydroxide ions or other nucleophiles present in the buffer can attack the C-4 carbonyl group, leading to the opening of the heterocyclic ring to form a 2-(phenylcarbamoyl)aminobenzoic acid derivative.

  • Under acidic conditions (pH < 7): In acidic media, the hydrolysis mechanism can shift to an attack at the C-2 position. However, in strongly acidic conditions, protonation of the N-1 nitrogen can inhibit hydrolysis.[8]

Hydrolysis_Mechanism cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions benzoxazinone_basic 2-(Phenylamino)-4H-3,1-benzoxazin-4-one attack_c4 Nucleophilic attack at C-4 benzoxazinone_basic->attack_c4 product_basic 2-(Phenylcarbamoyl)aminobenzoic acid derivative attack_c4->product_basic benzoxazinone_acidic 2-(Phenylamino)-4H-3,1-benzoxazin-4-one attack_c2 Attack at C-2 benzoxazinone_acidic->attack_c2 product_acidic Ring-opened product attack_c2->product_acidic

Caption: pH-dependent hydrolysis pathways of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one.

Q2: Which buffer systems are recommended to minimize hydrolysis?

The choice of buffer is critical for maintaining the stability of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one. The ideal buffer should have a pH in the acidic range and be non-nucleophilic.

Buffer SystemRecommended pH RangeRationale
Citrate Buffer 3.0 - 6.2Provides good buffering capacity in the acidic range where the compound is generally more stable.
Acetate Buffer 3.6 - 5.6Another excellent choice for maintaining an acidic pH.
MES Buffer 5.5 - 6.7Can be used for experiments requiring a pH closer to neutral, but stability should be carefully monitored.[3]

Buffers to Avoid:

  • Phosphate Buffers: The basic components of phosphate buffers can catalyze hydrolysis.[8]

  • Tris Buffers: The primary amine in Tris is nucleophilic and can react with the benzoxazinone ring.

  • HEPES Buffers: While often used in biological assays, the piperazine ring in HEPES can also act as a nucleophile.

Q3: How can I monitor the stability of my compound in a buffer solution?

A time-course stability study using a reliable analytical method is the most effective way to assess the stability of your compound.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating the parent compound from its degradation products and quantifying their respective concentrations over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and specificity, allowing for the identification of the mass of the degradation products, which can help in elucidating the hydrolysis pathway.[9][10]

Experimental Protocol: Time-Course Stability Study using HPLC
  • Preparation of Stock Solution: Prepare a concentrated stock solution of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one in an appropriate organic solvent (e.g., DMSO, acetonitrile).

  • Incubation: Dilute the stock solution to the final desired concentration in the test buffer. It is advisable to test multiple buffer systems in parallel.

  • Time Points: Aliquot the solution into several vials and incubate at the desired temperature (e.g., room temperature or 37°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile or methanol to precipitate any proteins and stop further degradation.

  • Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent compound and any new peaks that appear over time.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the rate of degradation and the half-life of the compound in each buffer.

Q4: Besides buffer selection, what other experimental parameters should I consider?
  • Temperature: Hydrolysis reactions are generally accelerated at higher temperatures. Whenever possible, conduct your experiments at lower temperatures (e.g., 4°C or on ice) to slow down the rate of degradation.

  • Concentration of Organic Co-solvents: If your experimental protocol allows, increasing the percentage of an organic co-solvent (like DMSO or acetonitrile) can decrease the water activity and thus slow down the rate of hydrolysis. However, be mindful of the potential effects of the co-solvent on your biological system.

  • Compound Purity: Ensure the purity of your starting material. Impurities could potentially catalyze degradation.

Concluding Remarks

References

  • Errede, L. A., & McBrady, J. J. (1976). Reactions of 2-amino-4H-3,1-benzoxazin-4-one with nucleophiles. The Journal of Organic Chemistry, 41(10), 1765–1769.
  • Mohamed, H. S., El-Sakka, S. S., & El-Shalakany, E. M. (2022).
  • Errede, L. A. (1978). The hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (4), 385-390.
  • El-Sakka, S. S. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. HETEROCYCLES, 91(7), 1399-1416.
  • Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017).
  • de March, P. G., Villagrasa, M., Gracia, I., & Barceló, D. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Journal of agricultural and food chemistry, 54(4), 1001–1008.
  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure− activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538-548.
  • de March, P. G., Villagrasa, M., Gracia, I., & Barceló, D. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008.
  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022).
  • Kamma, K. R., Gutta, V. R., & Allaka, T. R. (2017). Synthesis of Functionalized 4 H -3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. Asian Journal of Organic Chemistry, 6(4), 450-453.
  • Errede, L. A., & McBrady, J. J. (1976). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 41(10), 1765–1769.
  • Schwenker, G., & Chen, J. B. (1991). [1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[8][11]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis]. Archiv der Pharmazie, 324(11), 887–890.

  • Ismail, M. F., El-Bassiouny, F. A., & Younes, H. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Chemical Reviews, 1(1), 1-25.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
  • Kumar, D., Anchoori, R. K., & Khan, S. R. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Letters in Drug Design & Discovery, 20(1), 108-115.
  • Gutgsell, N. S., & Movassaghi, M. (2020). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
  • El-Sakka, S. S. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. HETEROCYCLES, 91(7), 1399-1416.
  • Dick, R., & Vervoort, J. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University.
  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Benzidine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • Kumar, A., & Kumar, R. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 22.
  • Ighilahriz, K., Benazzouz-Touami, A., Makhloufi-Chebli, M., & Kichou, N. (2025). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives.
  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022).

Sources

Optimization

Troubleshooting ring closure failures in benzoxazinone synthesis

Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical ring closure step of benzoxazinone synthesis. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes and achieve higher yields and purity.

Introduction to Benzoxazinone Synthesis

Benzoxazinones are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2] Their synthesis, however, can be fraught with challenges, particularly during the intramolecular cyclization to form the core benzoxazinone ring. Success often hinges on a nuanced understanding of reaction mechanisms, careful selection of reagents and conditions, and a systematic approach to troubleshooting.

This guide will address common failure points in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My overall yield of the desired benzoxazinone is disappointingly low. Where should I begin troubleshooting?

A low overall yield is a frequent issue that can arise from multiple factors throughout the synthetic process. A systematic investigation is the most effective way to identify and resolve the root cause. Key areas to scrutinize include the purity of your starting materials, the efficiency of the cyclization step itself, and potential product loss during workup and purification.[3]

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow Start Poor Overall Yield Step1 Step 1: Verify Starting Material Purity (e.g., NMR, LC-MS) Start->Step1 Impure Impure? Step1->Impure Step2 Step 2: Evaluate Ring Closure Conditions Loss Product Loss? Step2->Loss Step3 Step 3: Analyze Workup & Purification Steps Refine Refine: - Extraction pH - Recrystallization Solvent - Chromatography Conditions Step3->Refine Impure->Step2 Purity OK Optimize Optimize: - Catalyst Selection - Solvent Choice - Temperature & Time - Dehydrating Agent Impure->Optimize Yes Optimize->Step2 Loss->Step3 Yes Success Improved Yield Loss->Success No Refine->Success

Caption: A systematic workflow for troubleshooting low yields in benzoxazinone synthesis.

  • Starting Material Purity : Impurities in precursors like 2-aminophenol or anthranilic acid can significantly inhibit the reaction.[3][4] For instance, 2-aminophenols are notoriously susceptible to air oxidation, which can introduce colored impurities and reduce yields.[4]

    • Recommendation : Always verify the purity of your starting materials via NMR, melting point, or LC-MS. If necessary, purify them by recrystallization or distillation before use.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also a good practice to prevent oxidation.[4]

  • Inefficient Ring Closure : This is the core of the synthesis and often the most challenging step. The choice of coupling and cyclizing agents is critical.

    • Recommendation : This is a complex topic and is addressed in detail in Q2.

  • Product Loss During Workup : Benzoxazinones can be susceptible to ring-opening under certain pH conditions.[5] Significant product can be lost during aqueous extractions or chromatography if not handled correctly.

    • Recommendation : Carefully check the pH during aqueous workup. Analyze both the organic and aqueous layers by TLC or LC-MS to ensure your product is not being lost.

Q2: The key ring closure step is inefficient, resulting in a low yield of my benzoxazinone. How can I improve this?

The cyclization to form the benzoxazinone ring is a dehydration reaction that often requires a catalyst or a dehydrating agent to proceed efficiently. The choice of reagent and reaction conditions is highly dependent on the specific benzoxazinone isomer you are synthesizing and the nature of your starting materials.

Common Synthetic Routes & Key Optimization Parameters:

Starting MaterialAcylating/Coupling AgentCyclizing Agent/CatalystKey Considerations
2-AminophenolHaloacetyl chloride (e.g., chloroacetyl chloride)Base (e.g., K₂CO₃, Et₃N)Intramolecular Williamson ether synthesis following N-acylation. Base strength and solvent are critical.[6][7]
Anthranilic AcidAcid Chloride/AnhydrideAcetic Anhydride, SOCl₂, P₂O₅Traditional methods often require heating. Acetic anhydride is a common and effective dehydrating agent.[8][9]
Anthranilic Acidα-Keto acidsCopper(I) Chloride (CuCl)A mild, one-pot decarboxylative coupling and cyclization.[10]
o-Iodoanilides / o-IodophenolsTerminal AlkynesPd/C-CuI-PPh₃Palladium/copper-catalyzed coupling-cyclization strategy offers a modern and efficient route.[11]

Key Strategies for Improving Cyclization Efficiency:

  • Modern Catalytic Methods : Transition metal catalysis, particularly with copper (Cu) and palladium (Pd), often provides higher yields under milder conditions compared to traditional methods.[3][6][11] Copper-catalyzed methods are frequently highlighted for their cost-effectiveness and efficiency.[3][10]

  • Effective Dehydrating Agents : For syntheses starting from N-acyl anthranilic acid, the choice of dehydrating agent is paramount. While acetic anhydride is a classic choice, other reagents like thionyl chloride or modern catalysts like cyanuric chloride can be more effective for specific substrates.[3][10]

  • Solvent Selection : The polarity of the solvent can significantly influence reaction rates. Aprotic polar solvents like DMF or aprotic non-polar solvents like toluene are commonly used.[3][6] In some cases, solvent-free conditions have been shown to provide excellent yields.[10]

  • Temperature and Reaction Time : It is crucial to ensure the reaction is conducted at the optimal temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to avoid premature workup or degradation from extended heating.[3]

Cyclization_Factors cluster_conditions Key Influencing Factors Substrate N-Acyl Anthranilic Acid or N-Acyl 2-Aminophenol Product Benzoxazinone Substrate->Product Ring Closure Catalyst Catalyst / Dehydrating Agent Catalyst->Product Solvent Solvent Solvent->Product TempTime Temperature & Time TempTime->Product

Caption: Key factors influencing the efficiency of the benzoxazinone ring closure step.

Issue 2: Side Product Formation

Q3: My reaction is producing significant impurities and side products. What are the likely culprits and how can I minimize them?

Side product formation is a common challenge that consumes starting materials and complicates purification. Identifying these impurities provides valuable clues for optimizing your reaction conditions.

Common Side Products and Mitigation Strategies:

  • Incomplete Cyclization/Ring Opening :

    • Observation : You may isolate the N-acylated intermediate (e.g., N-benzoylanthranilic acid) instead of the cyclized benzoxazinone.[12] This can also occur due to ring-opening of the product during workup, especially in the presence of nucleophiles or strong base/acid.[5][9]

    • Cause : Insufficient dehydrating agent, reaction time, or temperature. Alternatively, harsh workup conditions can lead to hydrolysis.

    • Solution : Increase the amount of the cyclizing agent (e.g., acetic anhydride) or switch to a more powerful one.[9] Ensure the reaction goes to completion by monitoring with TLC/LC-MS. During workup, avoid excessively acidic or basic conditions and prolonged contact with water.

  • O-Alkylation vs. N-Alkylation (in 2-aminophenol routes) :

    • Observation : When synthesizing 2H-1,4-benzoxazin-3(4H)-ones from 2-aminophenols, you may get regioisomeric products resulting from initial O-alkylation instead of the desired N-alkylation.

    • Cause : The reaction conditions (base, solvent, temperature) can influence the nucleophilicity of the amine versus the hydroxyl group.

    • Solution : The choice of base and solvent system is critical. Some ionic liquids have been reported to provide high selectivity for either N- or O-alkylation.[13] A systematic screen of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF) is recommended.

  • Formation of Dihydro Intermediates :

    • Observation : In some acid-catalyzed reactions, a dihydro-benzoxazinone intermediate may be formed and be difficult to convert to the final product.[10]

    • Cause : The final elimination step (e.g., of ethanol when using orthoesters) may be slow or incomplete. This is often influenced by the electronic nature of the substituents. Electron-withdrawing groups on the aromatic ring can favor the formation of the dihydro intermediate.[14]

    • Solution : Increase the reaction temperature or time to promote the elimination step. Using a stronger acid catalyst might also be effective.

Issue 3: Reagent Selection and Handling

Q4: I am considering using phosgene for a carbonylation step. Are there safer and equally effective alternatives?

Phosgene is a highly toxic gas and requires specialized equipment and handling procedures. Fortunately, several safer "phosgene surrogate" reagents are commercially available and often just as effective.

Comparison of Phosgene and Its Surrogates:

ReagentFormulaPhysical StateKey AdvantagesKey Disadvantages
PhosgeneCOCl₂GasHighly reactive, volatile (easy removal).[15]Extremely toxic.
DiphosgeneClCO₂CCl₃LiquidEasier to handle than phosgene.Toxic, requires careful handling.
Triphosgene(Cl₃CO)₂COSolidCrystalline, stable, easy to handle and weigh.Less reactive than phosgene, may require higher temperatures.[15]
Carbonyldiimidazole (CDI)C₇H₆N₄OSolidSafe, easy to handle.Primarily used for carbonylation; less versatile than phosgene.

Recommendation : For most laboratory-scale syntheses, triphosgene is the preferred phosgene substitute due to its solid state, stability, and ease of handling. It can effectively replace phosgene in a wide range of transformations leading to benzoxazinones.

Experimental Protocols

Protocol 1: General Procedure for Benzoxazinone Synthesis from Anthranilic Acid and Acid Chloride

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.0 eq) and a suitable solvent (e.g., pyridine or chloroform with triethylamine (2.2 eq)).[9][16]

  • Acylation : Cool the mixture in an ice bath. Add the desired acid chloride (2.2 eq) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation : The solid product is collected by vacuum filtration, washed with cold water, and then a cold dilute sodium bicarbonate solution to remove unreacted acid.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Monitoring Reaction Progress with LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of your reaction, allowing for the identification of starting materials, intermediates, the desired product, and any side products.[17][18][19]

  • Sample Preparation : Withdraw a small aliquot (a few drops) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis.

  • Chromatography : Use a C18 reverse-phase column with a gradient elution, typically using water and acetonitrile, both often containing 0.1% formic acid to aid ionization.

  • Mass Spectrometry : Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode. Use selected ion monitoring (SIM) to track the m/z values of your expected starting materials and products for enhanced sensitivity.[17][18]

  • Analysis : Compare the retention times and mass spectra of the peaks in your chromatogram to those of your starting materials and the expected product. The disappearance of starting materials and the appearance of the product peak will indicate the reaction's progress.

References

  • Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Sciforum.
  • Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. OUCI.
  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.
  • . BenchChem.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • A proposed mechanism for benzoxazinone synthesis. ResearchGate.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC.
  • Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. JOCPR.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • Synthesis of 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole moiety: their in vitro evaluation against PDE4B. PubMed.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. PubMed.
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate.
  • Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. PMC.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Phosgene and Substitutes. Sigma-Aldrich.
  • Technical Support Center: 4H-3,1-Benzoxazine Synthesis. BenchChem.
  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][6][20]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. Available at:

  • Phosgene and Substitutes. Merck Millipore.
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics.

Sources

Troubleshooting

Purification challenges and solutions for 2-substituted benzoxazinones

Ticket ID: BXZ-PUR-001 Status: Open Priority: High (Product Instability Risk) Assigned Specialist: Senior Application Scientist Executive Summary: The "Disappearing Product" Phenomenon A common distress signal we receive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BXZ-PUR-001 Status: Open Priority: High (Product Instability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Disappearing Product" Phenomenon

A common distress signal we receive regarding 2-substituted-4H-3,1-benzoxazin-4-ones involves a user synthesizing the compound successfully (confirmed by crude NMR), only to find it decomposes or "vanishes" during purification.

The Root Cause: The 3,1-benzoxazin-4-one core is thermodynamically unstable toward nucleophiles. It behaves chemically like a cyclic mixed anhydride. Standard purification methods—specifically silica gel chromatography—often act as hydrolysis reactors, reverting your product back to the starting


-acyl anthranilic acid [1, 6].

This guide provides field-proven protocols to bypass these instability traps.

Module 1: Chromatography Troubleshooting

The Issue: Silica Gel Hydrolysis

Standard silica gel is slightly acidic (pH 4–5) and contains bound water. When benzoxazinones are eluted through this matrix, the C4 carbonyl undergoes nucleophilic attack by water, catalyzed by the acidic surface sites.

Mechanism of Failure

The following diagram illustrates why your product decomposes on the column.

HydrolysisMechanism Benzoxazinone 2-Substituted Benzoxazinone Intermediate Tetrahedral Intermediate Benzoxazinone->Intermediate Nucleophilic Attack (H2O) Silica Silica Gel (Acidic/Hydrated) Silica->Intermediate Acid Catalysis Product N-Acyl Anthranilic Acid (Ring Open) Intermediate->Product Ring Opening

Caption: Figure 1.[1] Acid-catalyzed hydrolysis of the oxazine ring on silica gel stationary phases.

Corrective Protocols

Option A: Switch to Neutral Alumina If chromatography is unavoidable, replace silica gel with Neutral Alumina (Brockmann Grade II or III) . Alumina is less acidic and less likely to trigger ring opening.

  • Eluent: Use non-protic solvent systems (e.g., Hexane/Ethyl Acetate or Toluene). Avoid alcohols (Methanol/Ethanol) as they can cause alcoholysis (forming the ester of anthranilic acid).

Option B: Deactivated Silica If you must use silica, you must neutralize it first.

  • Slurry silica gel in Hexane containing 1% Triethylamine (TEA).

  • Pack the column.

  • Flush with 2 column volumes of pure Hexane to remove excess TEA before loading your sample.

  • Note: This buffers the acidity but does not remove the water content. Speed is critical.

Module 2: Recrystallization (The Gold Standard)

Recrystallization is the preferred purification method for benzoxazinones because it avoids the reactive surface area of a stationary phase. However, the "Solubility Paradox" often confuses users: the compounds are lipophilic but can hydrolyze in hot protic solvents [8, 10].

Solvent Selection Matrix
Substituent (R-Group)Recommended Solvent SystemProtocol Notes
Aryl (Phenyl, Tolyl) Ethanol (Abs.) or Benzene Short reflux time is critical. If using Ethanol, ensure it is anhydrous to prevent ester formation.
Alkyl (Methyl, Propyl) Cyclohexane or Petroleum Ether Alkyl derivatives are more prone to hydrolysis. Avoid alcohols completely. Use non-polar hydrocarbons.
Bulky/Labile Groups Toluene/Heptane Dissolve in minimum hot Toluene; add Heptane until turbid; cool slowly.
High Melting Point Acetic Anhydride Advanced: Recrystallize directly from the reagent (if used in synthesis), then wash with dry ether.
Step-by-Step "Flash" Recrystallization

Target: 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) dropwise while heating to reflux. Stop immediately once dissolved.

  • Filtration: If insoluble particulates remain (often unreacted anthranilic acid), filter rapidly through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed. Do not place on ice immediately, as this traps impurities.

  • Collection: Filter the needles/prisms and wash with cold, dry Hexane (not ethanol, to maximize yield).

  • Drying: Vacuum dry over

    
     or silica desiccant.
    

Module 3: Removing "Sticky" Reagents

A frequent impurity in benzoxazinone synthesis (via cyclodehydration) is Acetic Anhydride (


) . It has a high boiling point (140°C) and smells pungent. Rotovapping at high heat often degrades the product [6, 14].
The Azeotropic Solution

Do not crank the rotovap bath to 80°C. Instead, use azeotropic distillation.

  • Add Toluene: Dissolve your crude reaction mixture (containing excess

    
    ) in Toluene (ratio 1:2 volume).
    
  • Evaporate: Rotovap at 45–50°C. Toluene forms an azeotrope with Acetic Anhydride/Acetic Acid, carrying it over at a lower temperature.

  • Repeat: Perform this step 3 times.

  • Verification: The "vinegar" smell should be replaced by the smell of the aromatic solvent.

Module 4: Decision Framework

Use this logic flow to determine the best purification path for your specific batch.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil Solubility Soluble in Hot EtOH? Solid->Solubility Trituration Triturate w/ Cold Hexane Oil->Trituration Recryst Recrystallize (EtOH or Toluene) Solubility->Recryst Yes Column Neutral Alumina Column (Fast Elution) Solubility->Column No (Complex Mix) Solidifies Solidifies? Trituration->Solidifies Solidifies->Recryst Yes Solidifies->Column No (Remains Oil)

Caption: Figure 2. Decision tree for selecting the least destructive purification method.

FAQ: Frequently Asked Questions

Q: My product turned into a white powder that doesn't melt at the right temperature after sitting on the bench for a week. What happened? A: It likely hydrolyzed.[1][2] Benzoxazinones are sensitive to atmospheric moisture. The white powder is likely the


-acyl anthranilic acid derivative. Store your purified compound in a desiccator or under inert gas (Argon/Nitrogen) in the freezer [1, 13].

Q: Can I use DMSO or DMF for recrystallization? A: Avoid them. While they dissolve the compound, their high boiling points make recovery difficult without high heat (which promotes degradation) or water wash (which promotes hydrolysis).

Q: I see two spots on TLC, but NMR shows one compound. Why? A: The "second spot" might be an artifact generated on the TLC plate itself. The silica on the TLC plate hydrolyzes a fraction of your sample as it runs. To verify, run a 2D TLC: run the plate, rotate 90 degrees, and run again. If the spots appear off-diagonal, decomposition is occurring during the run.

References

  • Bain, D. & Smalley, R. (1968).[3] Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.

  • Khajavi, M. S., et al. (1997). Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.[4] Journal of Chemical Research.

  • Pattarawarapan, M., et al. (2017).[5] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[5] Synlett, 28, 589-592.[5]

  • BenchChem. (2025).[6][7] Technical Support Center: Benzoxazinone Synthesis. BenchChem Technical Guides.

  • Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. Wiley-Interscience. (Contextual reference for Silica acidity).
  • Patel, et al. (2019).[1] Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one. Letters in Organic Chemistry.

  • University of Massachusetts. Recrystallization Protocols and Solvent Selection.

  • University of Rochester. Solvents for Recrystallization. Department of Chemistry.

Sources

Optimization

Resolving solubility issues of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one in DMSO

Topic: Solubility & Stability Optimization in DMSO Executive Summary: The "False Insolubility" Paradox Attention Researcher: If you are experiencing precipitation with 2-(Phenylamino)-4H-3,1-benzoxazin-4-one in DMSO, you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in DMSO

Executive Summary: The "False Insolubility" Paradox

Attention Researcher: If you are experiencing precipitation with 2-(Phenylamino)-4H-3,1-benzoxazin-4-one in DMSO, you are likely dealing with a chemical stability issue , not just a thermodynamic solubility limit.

This scaffold belongs to a class of reactive serine protease inhibitors (e.g., Human Leukocyte Elastase inhibitors). Its mechanism of action relies on the electrophilicity of the oxazinone ring. Consequently, it is highly susceptible to nucleophilic attack by water (hydrolysis), which opens the ring and forms an insoluble degradation product.

The Golden Rule: Treat this compound as moisture-sensitive .[1] "Wet" DMSO is the primary cause of stock solution failure.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, determine if your issue is thermodynamic (saturation) or kinetic (degradation).

Interactive Troubleshooting Flow

SolubilityDecisionTree Start Start: Solid Compound Dissolve Add Anhydrous DMSO (Target: 10-50 mM) Start->Dissolve Observation Observe Solution (Immediate) Dissolve->Observation Clear Clear Solution Observation->Clear Dissolves Turbid Turbid / Particulates Observation->Turbid Does not dissolve Wait Wait 1-4 Hours (Room Temp) Clear->Wait Action2 Diagnosis: Saturation (True Insolubility) Turbid->Action2 Cause: Concentration too high Precipitate Precipitate Forms Over Time Wait->Precipitate Degradation Stable Remains Clear Wait->Stable System OK Action1 Diagnosis: Hydrolysis (Ring Opening) Precipitate->Action1 Cause: Wet DMSO

Figure 1: Diagnostic logic flow to distinguish between saturation limits and chemical degradation.

Module 2: The "Anhydrous Standard" Protocol

Objective: Prepare a stable 10 mM stock solution.

Critical Reagents
  • Compound: 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (Store at -20°C, desiccated).

  • Solvent: DMSO, Anhydrous (≥99.9%, water <50 ppm). Do not use DMSO from a bottle opened >1 month ago without molecular sieves.

Step-by-Step Procedure
  • Equilibration: Allow the compound vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing: Weigh the required amount into a glass vial (avoid plastic microfuge tubes if possible, as they are permeable to moisture over long storage).

  • Solvent Addition:

    • Add 50% of the calculated anhydrous DMSO volume.

    • Do NOT heat. Heat accelerates the ring-opening hydrolysis reaction.

    • Vortex gently for 30 seconds.

  • Sonication (The Safe Zone):

    • If particulates remain, sonicate in a water bath for maximum 2 minutes .

    • Warning: Monitor temperature.[2] If the bath warms up, the compound will degrade.

  • Final Dilution: Add the remaining DMSO to reach target volume.

  • Storage: Aliquot immediately into single-use amber glass vials. Store at -20°C or -80°C.

Module 3: The Science of the Crash-Out (FAQ)

Q1: Why did my clear solution turn cloudy after 2 hours?

A: You are likely observing the precipitation of N-(phenylcarbamoyl)anthranilic acid . The 4H-3,1-benzoxazin-4-one ring is an "activated ester" equivalent. In the presence of water (from hygroscopic DMSO), the ring opens. The resulting hydrolysis product is often less soluble in DMSO than the parent compound and has a different crystal habit, leading to delayed precipitation.

Q2: Can I warm the solution to 50°C to help it dissolve?

A: NO. While heat increases thermodynamic solubility, it exponentially increases the rate of hydrolysis.

  • At 25°C: Hydrolysis is slow (hours/days in wet DMSO).

  • At 50°C: Hydrolysis can occur in minutes.

  • Result: You may dissolve the solid, but you will be screening the degradation product, not the active inhibitor.

Q3: What is the maximum safe concentration?

Based on structural analogs (phenyl-substituted benzoxazinones), the theoretical solubility limit in pure DMSO is high (approx. 20–30 mg/mL).

  • Recommended Stock: 10 mM (approx. 2.38 mg/mL).

  • High Concentration Stock: 50 mM (approx. 11.9 mg/mL) – Only if absolutely necessary and used immediately.

Q4: How do I verify if my compound has degraded?

Run a simple LC-MS or TLC comparison.

  • Parent Compound: Non-polar, higher R_f (TLC), specific Mass (M+H).

  • Hydrolysis Product: More polar (carboxylic acid group), lower R_f, Mass +18 Da (incorporation of H2O).

Module 4: Mechanistic Visualization

Understanding the degradation pathway is essential for troubleshooting.

HydrolysisPathway Benzoxazinone 2-(Phenylamino)- 4H-3,1-benzoxazin-4-one (Active / Soluble) Transition Nucleophilic Attack at C4 or C2 Benzoxazinone->Transition + DMSO(wet) Water H2O (Contaminant) Water->Transition RingOpen Ring Opening Transition->RingOpen Product N-(Phenylcarbamoyl) anthranilic acid derivative (Inactive / Precipitate) RingOpen->Product + 18 Da (Mass Shift)

Figure 2: The hydrolysis pathway. Water attacks the electrophilic center, opening the heterocycle and forming a urea-linked benzoic acid derivative.

Summary Data Table: Solvent Compatibility

SolventSolubility RatingStability RiskRecommendation
Anhydrous DMSO High (>20 mg/mL)Low (if stored dry)Primary Choice
Wet DMSO High (Initial)Critical (Hydrolysis)AVOID
Ethanol ModerateModerate (Solvolysis)Use for short-term only
Water/PBS InsolubleN/AOnly for final assay dilution (<1%)
DMF HighLowAlternative to DMSO

References

  • Chemical Stability of Benzoxazinones

    • Title: Studies on the hydrolysis of 3,1-benzoxazin-4-ones.[2][3][4][5]

    • Source: Journal of the Chemical Society B: Physical Organic.[5]

    • Link:

  • Synthesis and Reactivity

    • Title: Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones.[6][7]

    • Source: ResearchG
    • Link:

  • Biological Application (Elastase Inhibition)

    • Title: Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G (Serine Protease).[4]

    • Source: N
    • Link:

  • General DMSO Solubility Data

    • Title: Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one (Physico-chemical properties).[7][8]

    • Source: Egyptian Journal of Phytop
    • Link:

Sources

Troubleshooting

Technical Support Center: Overcoming Nucleophilic Attack Resistance in 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

As a key intermediate in the synthesis of bioactive quinazolinones and other heterocyclic systems, 2-(phenylamino)-4H-3,1-benzoxazin-4-one is a valuable synthon. However, researchers frequently encounter challenges due t...

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in the synthesis of bioactive quinazolinones and other heterocyclic systems, 2-(phenylamino)-4H-3,1-benzoxazin-4-one is a valuable synthon. However, researchers frequently encounter challenges due to its inherent resistance to nucleophilic attack at the C4 carbonyl position. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic explanations to help you overcome these synthetic hurdles and achieve your desired chemical transformations.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during reactions with this substrate in a direct question-and-answer format.

Q1: My reaction with an amine/thiol/alkoxide nucleophile is failing or giving very low yields. What are the likely causes?

A1: The primary cause is the insufficient electrophilicity of the C4 carbonyl carbon. The 2-phenylamino substituent is a powerful electron-donating group (EDG) that destabilizes the negative charge buildup required during nucleophilic attack. This electronic effect significantly increases the activation energy of the reaction.

  • Electronic Deactivation: The nitrogen atom of the phenylamino group donates lone-pair electron density into the benzoxazinone ring system through resonance. This donation reduces the partial positive charge on the target C4 carbonyl carbon, making it less attractive to incoming nucleophiles.

  • Insufficient Reaction Conditions: Standard reaction conditions (e.g., room temperature, non-polar solvents) often lack the energy to overcome this deactivation.

  • Poor Nucleophile: Weakly nucleophilic reagents may not be potent enough to initiate the reaction without assistance.

To diagnose and solve the issue, follow this troubleshooting workflow:

G start Reaction Failing? q1 Is the nucleophile strong? (e.g., primary amine, alkoxide) start->q1 q2 Are you using elevated temperatures? (e.g., reflux) q1->q2 Yes sol1 Consider a stronger nucleophile or increasing its concentration. q1->sol1 No q3 Have you tried an activating catalyst? q2->q3 Yes sol2 Increase thermal energy. Implement microwave irradiation for rapid, high-temp heating. q2->sol2 No sol3 Introduce a Lewis or Brønsted acid catalyst to activate the C4 carbonyl. q3->sol3 No success Successful Reaction q3->success Yes sol1->q2 sol2->q3 sol3->success

Caption: Troubleshooting workflow for failed reactions.

Q2: How can I activate the benzoxazinone ring to force the reaction to proceed?

A2: Activation is crucial. You must increase the electrophilicity of the C4 carbon or provide sufficient energy to overcome the high activation barrier. The three most effective, field-proven strategies are Thermal Activation, Lewis Acid Catalysis, and Solvent Optimization.

Strategy 1: Thermal Activation via Microwave Irradiation Microwave-assisted synthesis is highly effective for these systems as it provides rapid and uniform heating to high temperatures, significantly shortening reaction times and often improving yields.[1][2][3][4]

Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted-Quinazolin-4-one

  • Preparation: In a 10 mL microwave reaction vial, combine 2-(phenylamino)-4H-3,1-benzoxazin-4-one (1.0 mmol) and the desired primary amine nucleophile (1.2 mmol).

  • Solvent: Add a high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAC) (3-5 mL). While some reactions can be run solvent-free, a solvent ensures even heating.[4]

  • Sealing: Securely cap the reaction vial.

  • Irradiation: Place the vial in a scientific microwave reactor. Irradiate at 150-180°C for 10-30 minutes. Monitor the internal pressure to ensure it remains within the vial's safety limits.

  • Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove residual solvent.

  • Purification: Recrystallize the crude product from ethanol or purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure quinazolinone.

Strategy 2: Lewis Acid Catalysis Lewis acids are potent activators. They coordinate to the carbonyl oxygen at C4, withdrawing electron density and making the C4 carbon significantly more electrophilic and susceptible to attack.[5][6]

G cluster_0 Benzoxazinone cluster_1 Lewis Acid (LA) cluster_2 Activated Complex B Benzoxazinone Ring O C=O B->O C4 LA e.g., AlCl₃, B(C₆F₅)₃ LA->O Coordination Activated [Benzoxazinone-LA] Complex (Highly Electrophilic C4) Nu Nucleophile Nu->Activated Attack G A 1. Benzoxazinone + Amine Nucleophile (R'-NH₂) B 2. Nucleophilic Attack at C4 Carbonyl A->B Activation (Heat/Catalyst) C 3. Tetrahedral Intermediate (Ring Opening) B->C Forms C-N bond D 4. N-Acyl Anthranilamide Intermediate C->D Cleavage of acyl C-O bond E 5. Intramolecular Condensation D->E Amide N attacks Aniline Amide C=O F 6. Final Quinazolinone Product + H₂O E->F Dehydration

Sources

Optimization

Dealing with degradation of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one during storage

Introduction Welcome to the technical support guide for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one. This molecule is a valuable heterocyclic compound, but its unique structure, containing a reactive benzoxazinone ring, make...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one. This molecule is a valuable heterocyclic compound, but its unique structure, containing a reactive benzoxazinone ring, makes it susceptible to degradation, particularly during storage. This guide is designed for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot stability issues, ensuring the integrity of your experiments and the quality of your results.

The core instability of the 3,1-benzoxazin-4-one system arises from the electrophilic nature of the carbonyl carbons (C2 and C4), making them targets for nucleophilic attack, especially by water (hydrolysis).[1][2] This guide provides a framework for diagnosing and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, and why is it prone to degradation?

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core. Its instability is primarily due to the presence of an acylal-like linkage within the six-membered ring. This ring is susceptible to hydrolysis, where water molecules can attack the electrophilic carbonyl carbons, leading to ring-opening.[1][3] The presence of the exocyclic amino group can also influence the electronic properties and reactivity of the ring system.

Q2: What are the primary degradation products I should be aware of?

The most common degradation pathway is hydrolysis, which cleaves the benzoxazinone ring. Under basic conditions, nucleophilic attack primarily occurs at the C-4 position, while under acidic conditions, the attack is favored at the C-2 position.[1] This can lead to the formation of N-(2-carboxyphenyl)-N'-phenylurea or other related ring-opened species. In some environments, further degradation to compounds like aminophenols or phenoxazinones can occur.[4][5]

Q3: What are the visible signs of degradation in my stored solid sample?

While often degradation is not visible, you might observe the following:

  • Change in Color: The pure compound is typically a white or off-white solid. The appearance of yellow or brown tints can indicate the formation of degradation products.

  • Clumping or Change in Texture: Degradation can alter the crystalline structure of the solid, leading to clumping, especially if moisture has been introduced.

  • Incomplete Dissolution: If you observe that your compound no longer dissolves completely in a solvent in which it was previously soluble, this may be due to the presence of less soluble degradation products.

Q4: What are the ideal storage conditions to maximize the shelf-life of this compound?

To minimize degradation, strict control of the storage environment is crucial. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber vial or stored in the darkProtects against photolytic degradation pathways.
Container Tightly sealed, low-headspace vialMinimizes exposure to atmospheric moisture.
Form Solid, desiccatedStoring as a dry solid is critical. Avoid storing in solution for long periods.

Troubleshooting Guide for Suspected Degradation

If you suspect your sample of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one has degraded, this guide will help you diagnose the issue and take corrective action.

Diagram: Troubleshooting Workflow

This flowchart outlines the decision-making process when encountering potential compound degradation.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Observe Inconsistent Experimental Results (e.g., low yield, new TLC spots, color change) Hypothesis Hypothesis: Compound Degradation Observe->Hypothesis Purity_Check Perform Purity Check: 1. TLC Analysis 2. HPLC-UV Analysis Hypothesis->Purity_Check Test Hypothesis Degraded Degradation Confirmed (Purity < 95% or multiple peaks/spots) Purity_Check->Degraded Results Show Impurities Pure Compound is Pure (Purity > 95%) Purity_Check->Pure Results Show Purity Purify Purify Sample (Recrystallization or Column Chromatography) Degraded->Purify If feasible Discard Discard & Re-synthesize Degraded->Discard If purification fails or is not feasible Review_Experiment Review Experimental Protocol for Other Errors Pure->Review_Experiment Review_Storage Review Storage Protocol (See Table 1 & Protocol 2) Purify->Review_Storage Discard->Review_Storage

Figure 1. A step-by-step workflow for troubleshooting suspected compound degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This Reverse-Phase HPLC (RP-HPLC) method is designed to separate the parent compound from its more polar degradation products.[6][7]

1. Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Sample of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

2. Sample Preparation:

  • Accurately weigh ~1 mg of your compound.

  • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30°C
Detection λ 254 nm
Gradient Program See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030

4. Data Analysis:

  • The parent compound, being more hydrophobic, will have a longer retention time.

  • Hydrolyzed, ring-opened products are more polar and will elute earlier.

  • Calculate purity by integrating the peak area of the parent compound and dividing it by the total area of all peaks. A purity of <95% suggests significant degradation.

Protocol 2: Recommended Procedure for Long-Term Storage

1. Aliquoting:

  • Upon receiving a new batch, do not repeatedly open the main container.

  • Inside a glovebox or under a stream of inert gas (argon or nitrogen), aliquot the compound into smaller, single-use vials.

2. Container and Sealing:

  • Use amber glass vials with PTFE-lined screw caps.

  • Ensure the vial size is appropriate to minimize headspace.

  • Wrap the cap seal with parafilm for an extra barrier against moisture.

3. Desiccation and Inert Atmosphere:

  • Place a small amount of desiccant (e.g., Drierite) in the secondary container.

  • Backfill each aliquot vial with argon or nitrogen before sealing tightly.

4. Storage:

  • Place the sealed and labeled vials inside a secondary container.

  • Store the secondary container in a -20°C or -80°C freezer. Maintain a log of when each aliquot is removed.

Mechanistic Insight: Degradation Pathway

The primary degradation route is hydrolysis. The diagram below illustrates the proposed mechanism for the hydrolytic ring-opening of the benzoxazinone core.

Diagram: Proposed Hydrolytic Degradation Pathway
Figure 2. Proposed pathway for the hydrolysis of the benzoxazinone ring.

References

  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Soil biodegradation of a benzoxazinone analog proposed as a natural products-based herbicide. ResearchGate. Available at: [Link]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. National Institutes of Health (NIH). Available at: [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research. Available at: [Link]

  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Universidad de Cádiz. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]

  • 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[8][9]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. PubMed. Available at: [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. ResearchGate. Available at: [Link]

  • Hydroxylated 2-Amino-3H-phenoxazin-3-one Derivatives as Products of 2-Hydroxy-1,4-benzoxazin-3-one (HBOA) Biotransformation. Zeitschrift für Naturforschung C. Available at: [Link]

  • Ring transformation of 1 into benzoxazinone and pyrrolone derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. Available at: [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]

  • 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity Profiling of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one Against Human Leukocyte Elastase

This guide provides a comprehensive framework for evaluating the selectivity of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, a promising scaffold in medicinal chemistry, as an inhibitor of Human Leukocyte Elastase (HLE). We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, a promising scaffold in medicinal chemistry, as an inhibitor of Human Leukocyte Elastase (HLE). We will delve into the rationale behind selectivity profiling, compare its potential performance against established inhibitors, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

The Critical Role of Human Leukocyte Elastase in Disease

Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2][3] Physiologically, it is a key component of the innate immune system, contributing to the degradation of pathogens and foreign proteins.[1][3] However, in chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis, excessive and unregulated HLE activity leads to devastating tissue damage.[1][2][4][5] This imbalance between HLE and its endogenous inhibitors (e.g., α1-antitrypsin, SLPI) makes the development of potent and, crucially, selective HLE inhibitors a major therapeutic goal.[1][2][6][7]

The Benzoxazinone Scaffold: A Privileged Structure for HLE Inhibition

The 4H-3,1-benzoxazin-4-one core is a "privileged structure" in medicinal chemistry, known for its role in targeting serine proteases.[8][9][10] Compounds based on this scaffold, including the subject of this guide, 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, are believed to act as acylating agents. The strained lactone ring is susceptible to nucleophilic attack by the catalytic serine residue (Ser195) in the active site of HLE, forming a stable acyl-enzyme intermediate and effectively inactivating the enzyme.[2][11]

The primary objective of this guide is to outline the process for determining how specifically this compound inhibits HLE compared to other physiologically relevant serine proteases. High selectivity is paramount to minimize off-target effects and create a safer therapeutic agent.

Comparative Selectivity Analysis: Benchmarking Performance

To contextualize the performance of our lead compound, we must benchmark it against both other serine proteases and established HLE inhibitors. An ideal inhibitor will show high potency for HLE (low IC50 or Ki value) and significantly lower potency (high IC50 or Ki) for other proteases.

Key Serine Proteases for Counter-Screening:
  • Pancreatic Elastase: A digestive enzyme with structural similarities to HLE.[12]

  • Proteinase 3 (PR3) and Cathepsin G: Other proteases released from neutrophil granules.[13]

  • Thrombin and Plasmin: Key enzymes in the coagulation and fibrinolysis cascades.

  • Trypsin and Chymotrypsin: Digestive proteases used to assess broad serine protease inhibition.

Established HLE Inhibitors for Comparison:
  • Sivelestat (ONO-5046): A competitive, reversible inhibitor approved in some countries for ALI/ARDS.[1][4][14][15] It is known for its high specificity for HLE.[4][16]

  • Alvelestat (AZD9668): A potent, selective, and orally bioavailable reversible inhibitor that has undergone clinical investigation.[13][17][18][19][20]

Quantitative Comparison of Inhibitor Potency

The following table presents hypothetical, yet plausible, data for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one to illustrate a favorable selectivity profile, alongside published data for comparator compounds.

Compound Human Leukocyte Elastase (HLE) IC50 [nM]Proteinase 3 (PR3) IC50 [nM]Pancreatic Elastase IC50 [nM]Chymotrypsin IC50 [nM]Thrombin IC50 [nM]Selectivity Ratio (HLE vs. Others)
2-(Phenylamino)-4H-3,1-benzoxazin-4-one 25 (Hypothetical)>10,000>15,000>20,000>25,000>400x
Alvelestat (AZD9668) 12[17][18]>10,00020,000[13]>10,000>10,000>600x[17][18]
Sivelestat 44[21]>100,000>100,000No Inhibition[16]No Inhibition[16]>2000x
Neutrophil Elastase Inhibitor (CAS 1448314-31-5) 7[3]---1,900[3]~270x

Note: The selectivity ratio is calculated by dividing the IC50 of the off-target protease by the IC50 of HLE.

Visualizing Selectivity

The diagram below illustrates the concept of a desirable selectivity profile, where inhibition is highly focused on the target enzyme, HLE.

cluster_inhibitor 2-(Phenylamino)-4H-3,1-benzoxazin-4-one cluster_targets Serine Protease Targets Inhibitor Lead Compound HLE Human Leukocyte Elastase (HLE) Inhibitor->HLE Strong Inhibition (Low IC50) PR3 Proteinase 3 Inhibitor->PR3 Weak/No Inhibition (High IC50) PE Pancreatic Elastase Inhibitor->PE Weak/No Inhibition (High IC50) Thrombin Thrombin Inhibitor->Thrombin Weak/No Inhibition (High IC50)

Caption: General workflow for inhibitor selectivity profiling.

From In Vitro Potency to Cellular Efficacy

While in vitro profiling is a critical first step, it is essential to validate these findings in more complex biological systems. Activity-based proteomics and cell-based assays can provide invaluable insights into an inhibitor's performance in a cellular context, accounting for factors like cell permeability and competition with endogenous substrates. [22][23][24]Successful candidates from these assays can then progress to in vivo models to assess their therapeutic potential in treating inflammatory diseases. [20]

Conclusion

The systematic selectivity profiling of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a crucial step in evaluating its potential as a therapeutic agent. By employing robust enzymatic assays and benchmarking against a panel of relevant proteases and known inhibitors, researchers can quantify its specificity for Human Leukocyte Elastase. A compound demonstrating high potency for HLE and minimal activity against other proteases represents a promising lead for further development into a novel treatment for a range of devastating inflammatory disorders.

References

  • What is the mechanism of Sivelestat Sodium Hydrate? - Patsnap Synapse. (2024, July 17).
  • In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. (2008, July 15). Molecular & Cellular Proteomics.
  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (2025, October 27). Molecular & Cellular Proteomics.
  • Alvelestat (AZD9668) | Serine Protease inhibitor | CAS 848141-11-7. (2024, May 22). Selleck Chemicals.
  • Alvelestat (AZD9668) | Neutrophil elastase inhibitor. Probechem Biochemicals.
  • Sivelestat in Acute Lung Injury: A Deep Dive into its Mechanism of Action. Benchchem.
  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (2008, July 1). Molecular & Cellular Proteomics.
  • Alvelestat (AZD9668) | Elastase Inhibitor. MedchemExpress.com.
  • Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS.
  • alvelestat | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Human leukocyte elastase inhibitors in development at Sanofi. (1998, May 26). BioWorld.
  • A potential new strategy for using elastase and its inhibitor as therapeutic agents. OAText.
  • Recent advances in the development of elastase inhibitors. (2020, October 5). PubMed.
  • Profiling of serine protease activity. University of Antwerp.
  • Recent Advances in the Development of Elastase Inhibitors. (2025, August 9). ResearchGate.
  • Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors. (2024, September 30). Journal of Thoracic Disease.
  • Sivelestat sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms. (2025, July 31). Frontiers in Pharmacology.
  • AZD9668: Pharmacological Characterization of a Novel Oral Inhibitor of Neutrophil Elastase. PLoS ONE.
  • Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? (2022, August 26). PMC.
  • Inhibitors of human leukocyte elastase. PubMed.
  • Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience.
  • ab118971 Neutrophil Elastase Inhibitor Screening Kit (Fluorometric). (2025, May 29). Abcam.
  • Elastase-IN-3 for studying neutrophil activity in vitro. Benchchem.
  • Neutrophil Elastase Inhibitor Screening Kit. Sigma-Aldrich.
  • The in vitro inhibition of human neutrophil elastase activity by some Yemeni medicinal plants. SciSpace.
  • Neutrophil Elastase Inhibitor (CAS Number: 1448314-31-5). Cayman Chemical.
  • Neutrophil Elastase Inhibitors. Santa Cruz Biotechnology.
  • (PDF) 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate.
  • Elastases inhibitors. Adooq Bioscience.
  • Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones and Thieno-1,3-thioxazin-4-ones. (2025, August 6). ResearchGate.
  • Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Organic Chemistry Portal.
  • Inhibition of elastase by a synthetic cotton-bound serine protease inhibitor: in vitro kinetics and inhibitor release. PubMed.
  • Effects of a novel elastase inhibitor, ONO-5046, on nephrotoxic serum nephritis in rats. Kidney International.
  • Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. (2022, March 8). MDPI.
  • Neutrophil elastase increases secretory leukocyte protease inhibitor transcript levels in airway epithelial cells. PubMed.
  • The role of secretory leukocyte proteinase inhibitor and elafin (elastase-specific inhibitor/skin-derived antileukoprotease) as alarm antiproteinases in inflammatory lung disease. PubMed.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). IOSR Journal of Applied Chemistry.
  • Elastase. Worthington Enzyme Manual.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004, July 31). MDPI.
  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013, March 27). PMC.

Sources

Comparative

A Researcher's Guide to Enhancing the Reproducibility of IC50 Values for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a substan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] For novel therapeutic agents like 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, a compound belonging to a class of benzoxazinone derivatives with promising anticancer activities, establishing reliable and reproducible IC50 values is paramount for advancing preclinical development.[2][3][4] This guide provides a comprehensive framework for understanding and mitigating the sources of variability in IC50 determination for this compound, offering field-proven insights and detailed experimental protocols to ensure data integrity and comparability across studies.

The Challenge of IC50 Reproducibility
Core Principles for Robust IC50 Determination

To address the challenge of reproducibility, this guide is structured around three core pillars:

  • Standardized Experimental Protocols: Providing a detailed, step-by-step methodology for IC50 determination to minimize procedural drift.

  • Identification and Control of Key Variables: A thorough examination of the biological and technical factors that can influence IC50 outcomes.

  • Data Analysis and Interpretation: Best practices for curve fitting and statistical analysis to ensure accurate and consistent IC50 calculation.

Standardized Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[2][5][8] The following protocol provides a standardized workflow for determining the IC50 value of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one.

Materials
  • 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (ensure high purity)

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 hours (or a predetermined appropriate time) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value.[9]

Experimental Workflow Visualization

Caption: Standardized workflow for IC50 determination using the MTT assay.

Key Factors Influencing IC50 Variability

Achieving reproducible IC50 values requires meticulous attention to both biological and technical variables. The following table summarizes the most common sources of variability and provides recommendations for their control.

Factor Source of Variability Recommendations for Control Supporting Rationale & Citations
Biological Factors
Cell Line Identity & IntegrityMisidentification, cross-contamination, genetic drift with high passage number.Use authenticated, low-passage cell lines from a reputable source. Regularly perform cell line authentication.The health and passage number of cells can significantly impact experimental outcomes.[5]
Cell DensityInconsistent cell seeding leads to variations in the number of target cells.Optimize and standardize cell seeding density. Use automated cell counters for accuracy.The initial number of cells can affect the final assay readout.
Cell Culture ConditionsFluctuations in temperature, CO2, humidity, and media composition.Maintain a consistent and well-documented cell culture environment. Use high-quality, lot-tested reagents.Minor differences in experimental conditions can lead to variability.[5]
Technical Factors
Compound Purity & HandlingImpurities in the compound stock, degradation during storage, or inaccurate dilutions.Use highly purified compounds. Store stock solutions appropriately and prepare fresh dilutions for each experiment.The purity and handling of the compound are critical for accurate results.[5]
Assay ChoiceDifferent assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity).Select an assay that is appropriate for the compound's expected mechanism of action. Be consistent with the chosen assay.Different cytotoxicity assays can yield different IC50 values.[5]
Plate Edge EffectsIncreased evaporation in the outer wells of a 96-well plate.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media.The "edge effect" is a known source of variability in plate-based assays.[5]
Data Analysis MethodsDifferent curve-fitting models and software can produce different IC50 values.Standardize the data analysis pipeline, including the software and the non-linear regression model used.The method of IC50 calculation can introduce variability.[10][11]
Interplay of Factors Affecting IC50 Reproducibility

G cluster_biological Biological Factors cluster_technical Technical Factors CellLine Cell Line Integrity IC50 IC50 Value Reproducibility CellLine->IC50 CellDensity Cell Density CellDensity->IC50 CultureConditions Culture Conditions CultureConditions->IC50 Compound Compound Purity Compound->IC50 AssayChoice Assay Choice AssayChoice->IC50 EdgeEffect Plate Edge Effect EdgeEffect->IC50 DataAnalysis Data Analysis DataAnalysis->IC50

Caption: Key biological and technical factors influencing IC50 reproducibility.

Comparative Analysis and Best Practices

The variability in published IC50 values for benzoxazinone derivatives underscores the need for standardized reporting. For instance, different studies on similar compounds have reported a wide range of cytotoxic activities, which can be attributed to the use of different cell lines and assay methodologies.[3][12]

To enhance the comparability of data for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one, researchers should adhere to the following best practices:

  • Comprehensive Reporting: When publishing IC50 data, include detailed information about the cell line (source, passage number, authentication method), assay conditions (seeding density, incubation times, reagent concentrations), and data analysis methods (software, curve-fitting model).

  • Use of Reference Compounds: Include a known standard or reference compound in each assay to serve as an internal control and facilitate cross-experiment comparisons.

  • Multiple Replicates: Perform experiments with a sufficient number of biological and technical replicates to ensure statistical robustness.[13]

  • Time-Dependency Awareness: Recognize that IC50 values can be time-dependent.[11] If the mechanism of action is slow, longer incubation times may be necessary, and this should be clearly stated.

By adopting these rigorous experimental and reporting standards, the scientific community can build a more reliable and cohesive understanding of the therapeutic potential of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one and other promising drug candidates.

References

  • Benchchem.
  • Mettler Toledo. Sources of Variability in Cell Based Assays.
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • KCAS Bio. Ensuring Reproducibility in IC₅₀ Assays for Compound Screening.
  • Benchchem.
  • ACS Publications.
  • PMC.
  • Cell Guidance Systems. Understanding and reducing variability in cell-based assays.
  • ScienceDirect. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • PMC.
  • Benchchem.
  • PMC.
  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Oreate AI Blog.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • ResearchGate.
  • Wikipedia. IC50.

Sources

Validation

A Comparative Guide to the Chemical Stability of 2-Amino vs. 2-Alkyl Substituted Benzoxazin-4-ones

Introduction The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and pharmaceutical relevance.[1][2][3] These molecules are recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and pharmaceutical relevance.[1][2][3] These molecules are recognized for a wide spectrum of activities, including roles as enzyme inhibitors, and possess applications in agrochemicals and materials science.[2][3] The reactivity of the benzoxazin-4-one core, particularly its susceptibility to nucleophilic attack and subsequent ring-opening, is a critical parameter that dictates its utility. Substituents at the C2 position profoundly influence the electronic properties and, consequently, the chemical stability of the entire scaffold.[1]

This guide provides an in-depth, objective comparison of the stability of two key classes of these compounds: 2-amino- and 2-alkyl-substituted 4H-3,1-benzoxazin-4-ones. Understanding these stability differences is paramount for researchers in drug development and medicinal chemistry for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles. We will explore the underlying electronic and steric principles, supported by experimental evidence and detailed protocols for stability assessment.

The Chemical Foundation of Benzoxazin-4-one Stability

The inherent reactivity of the 4H-3,1-benzoxazin-4-one ring is primarily governed by the electrophilic character of the carbonyl carbon at position C4. This carbon is part of a cyclic ester-like (acylal) system, making it a prime target for nucleophiles, most commonly water, leading to hydrolytic degradation. The substituent at the C2 position modulates the stability of this ring system through a combination of electronic and steric effects.

Electronic Effects: The Decisive Factor

The nature of the substituent at C2 dictates the electron density within the heterocyclic ring, directly impacting the electrophilicity of the C4 carbonyl.

  • 2-Alkyl Substituents: Alkyl groups are weakly electron-donating via an inductive effect (+I). This effect provides a minor stabilization of the electron-deficient C4 carbon but does not fundamentally alter its high reactivity. The ring remains highly susceptible to nucleophilic attack.

  • 2-Amino Substituents: An exocyclic amino group at the C2 position exerts a powerful electron-donating effect through resonance (+R or +M). The nitrogen lone pair delocalizes into the ring, significantly increasing electron density and reducing the electrophilicity of the C4 carbonyl. This resonance stabilization makes the ring inherently more resistant to nucleophilic cleavage compared to its 2-alkyl counterparts.

The following diagram illustrates this critical electronic distinction.

G a_struct Inductive Effect (+I) Slightly reduced electrophilicity at C4 a_ring Benzoxazin-4-one Core a_struct->a_ring a_mol R-group (Alkyl) (e.g., -CH3) a_mol->a_struct donates e- density via sigma bonds b_ring Benzoxazin-4-one Core b_struct Resonance Effect (+R) Significantly reduced electrophilicity at C4 b_struct->b_ring b_mol R-group (Amino) (e.g., -NH2, -NR2) b_mol->b_struct donates e- density via pi system

Caption: Electronic influence of 2-substituents on the benzoxazin-4-one core.

Steric Hindrance

While electronic effects are primary, the steric bulk of the substituent at C2 can also play a role. A larger group, whether alkyl or a substituted amine, can physically obstruct the trajectory of an incoming nucleophile, slowing the rate of ring-opening. However, this effect is generally secondary to the powerful stabilizing influence of resonance from a 2-amino group.

Comparative Stability Analysis

Based on the principles above, a clear hierarchy of stability emerges.

Feature2-Alkyl Benzoxazin-4-ones2-Amino Benzoxazin-4-ones
Primary Electronic Effect Inductive (+I), weakResonance (+R), strong
Electrophilicity of C4 Carbonyl HighSignificantly Reduced
Susceptibility to Nucleophilic Attack More SusceptibleLess Susceptible
Relative Hydrolytic Stability Lower Higher

Experimental Protocols for Stability Assessment

To empirically validate these principles, standardized stability assays are essential. The following protocols describe robust methods for quantifying and comparing the hydrolytic stability of benzoxazin-4-one derivatives.

Protocol 1: Kinetic Analysis of Hydrolytic Stability via UV-Vis Spectrophotometry

This method provides quantitative data on the rate of hydrolysis by monitoring changes in the UV-Vis absorbance spectrum over time.

Causality: The conjugated system of the benzoxazin-4-one ring possesses a distinct chromophore that differs from its ring-opened N-acyl anthranilic acid product. This spectral shift allows for the direct measurement of the degradation reaction rate.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound (2-alkyl and 2-amino derivatives) in a dry, water-miscible organic solvent (e.g., DMSO or Acetonitrile).

    • Prepare a series of aqueous buffers at desired pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate). Ensure all buffers are prepared with HPLC-grade water.

  • Instrumentation Setup:

    • Use a diode-array or scanning UV-Vis spectrophotometer equipped with a thermostatted multi-cell holder, maintained at a constant temperature (e.g., 25°C or 37°C).

  • Wavelength Selection:

    • Acquire the full UV-Vis spectrum (200-400 nm) of the intact parent compound and the fully hydrolyzed product (by leaving the compound in a high pH buffer for 24 hours).

    • Identify an analytical wavelength where the difference in absorbance between the reactant and product is maximal.

  • Kinetic Measurement:

    • Equilibrate 2.0 mL of the desired buffer in a quartz cuvette inside the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot (e.g., 20 µL) of the compound's stock solution into the cuvette to achieve a final concentration of ~100 µM. Mix rapidly and thoroughly.

    • Immediately begin recording the absorbance at the pre-determined analytical wavelength at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant degradation (at least 2-3 half-lives).

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Fit the data to a first-order exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where k_obs is the observed pseudo-first-order rate constant.

    • The half-life (t½) can be calculated as t½ = ln(2) / k_obs.

    • Compare the k_obs and t½ values for the 2-amino and 2-alkyl derivatives at each pH. A lower k_obs and longer t½ indicate greater stability.

G prep 1. Prepare Stock Solutions (Compound in DMSO) initiate 5. Initiate Reaction in Cuvette (Inject stock into buffer) prep->initiate buffer 2. Prepare Aqueous Buffers (pH 5.0, 7.4, 9.0) buffer->initiate uv_setup 3. Set up UV-Vis Spectrophotometer (Thermostat to 37°C) scan 4. Determine Analytical Wavelength (λ_max) uv_setup->scan scan->initiate measure 6. Record Absorbance vs. Time initiate->measure analyze 7. Analyze Data (Calculate k_obs and t½) measure->analyze compare 8. Compare Stability of Derivatives analyze->compare

Caption: Experimental workflow for kinetic stability analysis.

Protocol 2: Degradation Product Identification by LC-MS

This protocol provides a self-validating system by confirming the identity of the degradation products, ensuring that the observed kinetic changes are indeed due to the expected hydrolysis pathway.

Causality: Liquid chromatography separates the parent compound from its degradation products based on polarity, while mass spectrometry provides unambiguous mass-to-charge ratio data to confirm their molecular weights and structures.

Methodology:

  • Sample Incubation:

    • Prepare reaction mixtures by diluting the stock solution of each test compound into the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of ~10 µg/mL.

    • Incubate the samples at a controlled temperature (e.g., 37°C).

    • Prepare a "time zero" (t=0) sample by immediately quenching the reaction with an equal volume of cold acetonitrile.

  • Time-Point Sampling:

    • Withdraw aliquots from the incubation mixture at various time points (e.g., 1, 4, 8, 24 hours).

    • Quench each aliquot immediately with cold acetonitrile to stop further degradation.

  • LC-MS Analysis:

    • Analyze all samples using a reverse-phase HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

    • Chromatography: Use a C18 column with a gradient elution profile, typically using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate in positive ion mode to detect the protonated molecules [M+H]⁺.

  • Data Interpretation:

    • In the chromatograms, monitor the decrease in the peak area of the parent compound over time.

    • Identify new peaks that appear and grow over time.

    • Extract the mass spectrum for each new peak. The expected hydrolysis product (N-acyl anthranilic acid) will have a molecular weight corresponding to the parent compound + 18 Da (the mass of water).

    • Confirming this mass shift validates the hydrolytic degradation pathway.

The general hydrolysis pathway is depicted below.

G benzoxazinone 2-R-Benzoxazin-4-one intermediate Tetrahedral Intermediate benzoxazinone->intermediate Nucleophilic Attack at C4 product N-Acyl Anthranilic Acid (Ring-Opened Product) intermediate->product Ring Opening nucleophile H₂O / OH⁻ nucleophile->benzoxazinone

Caption: General mechanism for the hydrolysis of 4H-3,1-benzoxazin-4-ones.

Conclusion and Outlook

The stability of the 4H-3,1-benzoxazin-4-one scaffold is critically dependent on the electronic nature of the C2 substituent. 2-Amino substituted derivatives exhibit significantly enhanced stability compared to their 2-alkyl counterparts. This is unequivocally attributed to the strong resonance-based electron-donating character of the amino group, which reduces the electrophilicity of the C4 carbonyl and disfavors nucleophilic ring-opening. This fundamental principle allows for the rational design of benzoxazin-4-one-based molecules, such as enzyme inhibitors or prodrugs, where tuning the rate of hydrolysis is essential for achieving the desired biological effect and pharmacokinetic profile.[5] The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess and validate the stability of novel derivatives in their drug discovery and development pipelines.

References

  • Er-rabah, S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Reddy, G. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5208. [Link]

  • Various Authors. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. ResearchGate. [Link]

  • Edwards, P. D., et al. (1993). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 36(10), 1389-1402. [Link]

  • Abdel-Megeid, F. M. E., et al. (1976). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Egyptian Journal of Chemistry, 19(4), 629-637. [Link]

  • Reddy, G. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PubMed. [Link]

  • Hassan, S. Y., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online, 25(2). [Link]

  • Nuhn, P., et al. (2012). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 17(7), 8035-8050. [Link]

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][6]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylamino)-4H-3,1-benzoxazin-4-one
Reactant of Route 2
2-(Phenylamino)-4H-3,1-benzoxazin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.